molecular formula C13H16O3 B3116134 5,7-Dimethoxy-2,2-dimethylchromene CAS No. 21421-66-9

5,7-Dimethoxy-2,2-dimethylchromene

货号: B3116134
CAS 编号: 21421-66-9
分子量: 220.26 g/mol
InChI 键: LNNCIJIARMEHGZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-Dimethoxy-2,2-dimethylchromene is a natural product found in Calea jamaicensis with data available.

属性

IUPAC Name

5,7-dimethoxy-2,2-dimethylchromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)6-5-10-11(15-4)7-9(14-3)8-12(10)16-13/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNCIJIARMEHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C=C2OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175694
Record name 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21421-66-9
Record name 5,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21421-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021421669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran, 5,7-dimethoxy-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Botanical Treasury of 6,7-Dimethoxy-2,2-dimethylchromene: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6,7-dimethoxy-2,2-dimethylchromene, a significant chromene derivative. It details its primary natural sources, quantitative data on its occurrence, and comprehensive experimental protocols for its extraction, isolation, and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

It is important to note that the compound of interest is correctly identified as 6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran , commonly known as Precocene II . The user's initial query for "5,7-dimethoxy-2,2-dimethylchromene" has been corrected to reflect the scientifically accurate nomenclature and the available literature.

Natural Sources of Precocene II

Precocene II is predominantly found in the plant kingdom, with the genus Ageratum of the Asteraceae family being the most significant source.

Primary Natural Source: Ageratum conyzoides

Ageratum conyzoides, commonly known as goatweed or billygoat-weed, is a widespread annual herb and is the most extensively documented natural source of Precocene II. The concentration of this compound can vary significantly depending on the part of the plant, its geographical origin, and the extraction method employed.

Other Natural Sources

While A. conyzoides is the principal source, other plants have also been reported to contain Precocene II, including:

  • Ageratum houstonianum : This species, also belonging to the Asteraceae family, is another notable source of Precocene II.[1]

  • Boenninghausenia albiflora : This plant from the Rutaceae family has been reported to contain Precocene II.

  • Stevia eupatoria : A member of the Asteraceae family, this plant is also a reported source.

Quantitative Analysis of Precocene II in Natural Sources

The concentration of Precocene II in its natural sources can be influenced by various factors. The following tables summarize the quantitative data available from different studies.

Table 1: Quantitative Data of Precocene II in Ageratum conyzoides

Plant PartCondition/Extraction MethodConcentration of Precocene IIReference
Aerial Parts (Essential Oil)Hydrodistillation23.5%
Flowers (Essential Oil)Hydrodistillation10.5%[2]
Leaves (Essential Oil)Hydrodistillation3.1%[2]
Stem (Essential Oil)Hydrodistillation0.3%[2]
Root (Essential Oil)Hydrodistillation0.4%[2]
Flowers (Methanol Extract)Maceration59.50%
Leaves (Purple Flower Variety)Essential OilMost abundant component[3]
Elicited Shoot CultureMethyl Jasmonate Treatment29.92% (GC-MS), 13.5 ± 0.007 µg/mg (HPLC)[4]
Control Shoot CultureUntreated13.44% (GC-MS), 4 ± 0.002 µg/mg (HPLC)[4]
Powdered LeavesMaceration with 70% limonene7.70 ± 0.80%[2]
Powdered LeavesUltrasound-Assisted Extraction with 70% limonene7.7%[2]

Table 2: Quantitative Data of Precocene II in Ageratum houstonianum

Plant PartExtraction MethodConcentration of Precocene IIReference
Aerial Parts (Essential Oil)Steam Distillation42.16%[1]

Experimental Protocols for Isolation and Purification

The isolation of Precocene II from its natural sources, particularly Ageratum conyzoides, typically involves extraction with an appropriate solvent followed by chromatographic purification.

General Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of Precocene II from plant material.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried and Powdered Plant Material (e.g., Ageratum conyzoides) extraction Extraction with Organic Solvent (e.g., Methanol (B129727), Ethanol, or Petroleum Ether) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract solvent_partitioning Solvent-Solvent Partitioning (e.g., with Petroleum Ether) crude_extract->solvent_partitioning petroleum_ether_fraction Petroleum Ether Fraction (Enriched with Precocene II) solvent_partitioning->petroleum_ether_fraction column_chromatography Silica (B1680970) Gel Column Chromatography petroleum_ether_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc_analysis TLC Analysis of Fractions fractions->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling pure_compound Pure Precocene II pooling->pure_compound

A generalized workflow for the isolation of Precocene II.
Detailed Methodologies

  • Plant Material Preparation : The aerial parts (leaves, stems, and flowers) of Ageratum conyzoides are collected and air-dried in the shade to preserve the chemical constituents. The dried material is then ground into a fine powder.

  • Extraction :

    • Maceration : The powdered plant material is soaked in a suitable organic solvent such as methanol, ethanol, or petroleum ether at room temperature for several days with occasional shaking. The process is typically repeated three times to ensure exhaustive extraction.

    • Soxhlet Extraction : For a more efficient extraction, a Soxhlet apparatus can be used with a solvent like petroleum ether.

    • Hydrodistillation : To obtain the essential oil rich in Precocene II, fresh or dried aerial parts are subjected to hydrodistillation for several hours.

  • The crude extract obtained from maceration or Soxhlet extraction is concentrated under reduced pressure using a rotary evaporator.

  • The concentrated extract is then subjected to solvent-solvent partitioning. A common method involves dissolving the extract in a polar solvent (e.g., methanol-water mixture) and then partitioning it against a non-polar solvent like petroleum ether. Precocene II, being relatively non-polar, will preferentially move into the petroleum ether phase.

  • The petroleum ether fraction is collected and concentrated, yielding a fraction enriched in Precocene II.[5]

Column Chromatography Protocol:

  • Stationary Phase : Silica gel (60-120 or 200-400 mesh) is used as the stationary phase. The column is packed using either a dry or wet packing method.

  • Mobile Phase : A gradient of petroleum ether and ethyl acetate (B1210297) or petroleum ether and acetone (B3395972) is commonly used as the mobile phase. The purification process starts with a non-polar solvent (100% petroleum ether) and the polarity is gradually increased by adding small increments of ethyl acetate or acetone.

  • Loading the Sample : The concentrated petroleum ether fraction is adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the prepared column.

  • Elution and Fraction Collection : The mobile phase is passed through the column, and fractions of the eluate are collected sequentially.

  • Monitoring the Separation : The separation is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as toluene:methanol:acetic acid (9:0.8:0.2, v/v/v).[2] The spots corresponding to Precocene II can be visualized under UV light (254 nm).

  • Pooling and Crystallization : Fractions containing pure Precocene II, as determined by TLC, are combined and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent like petroleum ether to yield pure crystalline Precocene II.[5]

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For higher purity, preparative HPLC can be employed as a final purification step.

  • Column : A reversed-phase C18 column is typically used.

  • Mobile Phase : A gradient of methanol and water or acetonitrile (B52724) and water is a suitable mobile phase.

  • Detection : UV detection at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of the compound.

Characterization of Precocene II

The structure and purity of the isolated Precocene II are confirmed using various spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the detailed structure of the molecule.

  • Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by 6,7-dimethoxy-2,2-dimethylchromene in mammalian systems. Research has primarily focused on its insecticidal and antimicrobial properties.

Conclusion

6,7-dimethoxy-2,2-dimethylchromene (Precocene II) is a valuable natural product with significant biological activities. Ageratum conyzoides stands out as its most abundant and accessible natural source. The isolation and purification of this compound can be efficiently achieved through a combination of solvent extraction and chromatographic techniques. This guide provides a comprehensive framework for researchers and professionals to explore the potential of Precocene II in various applications, from agriculture to medicine. Further research is warranted to explore its pharmacological effects and potential therapeutic applications.

References

Spectroscopic Profile of 5,7-Dimethoxy-2,2-dimethylchromene (Precocene II): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,7-Dimethoxy-2,2-dimethylchromene, a compound commonly known as Precocene II. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, IR, MS) and the methodologies for their acquisition. This document focuses on the compound identified by the CAS number 644-06-4, for which the accepted IUPAC name is 6,7-dimethoxy-2,2-dimethyl-2H-chromene.

Compound Identification

While initially queried as this compound, extensive database searches have confirmed that the correct and more widely recognized nomenclature for this structure is 6,7-dimethoxy-2,2-dimethyl-2H-chromene . It is also commonly referred to by its trivial name, Precocene II .

Chemical Structure:

G compound compound

Caption: 2D structure of 6,7-dimethoxy-2,2-dimethyl-2H-chromene (Precocene II).

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 6,7-dimethoxy-2,2-dimethyl-2H-chromene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.52s1HAr-H
6.41s1HAr-H
6.23d, J=9.8 Hz1HVinylic-H
5.47d, J=9.8 Hz1HVinylic-H
3.83s3H-OCH₃
3.81s3H-OCH₃
1.41s6H-C(CH₃)₂

Note: Solvent for this data was not explicitly specified in the initial findings but is commonly CDCl₃ for this type of compound.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
149.2C-7
147.5C-6
143.8C-8a
130.8C-4
121.5C-3
112.9C-4a
108.1C-5
99.8C-8
76.1C-2
56.47-OCH₃
56.06-OCH₃
28.1-C(CH₃)₂
Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
2970-2930StrongC-H stretch (alkane)
1638StrongC=C stretch (alkene)
1610, 1570, 1495Medium-StrongC=C stretch (aromatic)
1270-1230StrongC-O stretch (aryl ether)
1160-1020StrongC-O stretch (ether)
870-810StrongC-H bend (alkene, trisubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and elemental composition.

Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
22030[M]⁺ (Molecular Ion)
205100[M - CH₃]⁺
18910[M - OCH₃]⁺
17515[M - CH₃ - 2H₂O]⁺ (tentative)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the tube is adequate for the instrument's probe.

¹H NMR Acquisition:

  • Spectrometer: 300-600 MHz

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

  • Spectrometer: 75-150 MHz

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-220 ppm

IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane (B109758) or acetone).

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition (FTIR):

  • Record a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 2 minutes.

    • Ramp: Increase to 280-300°C at a rate of 10-20°C/min.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR NMR Tube IR IR Dissolution->IR Salt Plate MS MS Dissolution->MS GC Vial NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Report Final Spectroscopic Report Structure_Elucidation->Final_Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

IUPAC name and CAS number for 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5,7-Dimethoxy-2,2-dimethylchromene

Introduction

The 2,2-dimethyl-2H-chromene core is a privileged structural motif found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities. This heterocyclic scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its versatile pharmacological profile, which includes potential applications in insect control, metabolic diseases, and oncology. This technical guide provides a comprehensive overview of a specific derivative, this compound, detailing its chemical identity, synthetic methodologies, biological activities, and potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Physicochemical Properties

This compound is a distinct isomer of the more commonly known Precocene II (6,7-dimethoxy-2,2-dimethylchromene). It is crucial to differentiate between these two isomers as their biological activities may vary.

PropertyValue
IUPAC Name 5,7-Dimethoxy-2,2-dimethyl-2H-chromene
CAS Number 21421-66-9[1]
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol [1]
Canonical SMILES CC1(C)C=CC2=C(O1)C=C(OC)C=C2OC
Appearance Expected to be a solid or oil at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and dichloromethane

Synthetic Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported, a plausible and efficient method can be extrapolated from established syntheses of similar chromene derivatives. A common and effective approach involves the condensation of a substituted phenol (B47542) with an unsaturated aldehyde or its precursor.

Representative Experimental Protocol: Synthesis from 3,5-Dimethoxyphenol (B141022)

This protocol describes a potential synthesis of this compound from 3,5-dimethoxyphenol and 3-methyl-2-butenal (B57294) (prenal).

Materials:

  • 3,5-Dimethoxyphenol

  • 3-Methyl-2-butenal (Prenal)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3,5-dimethoxyphenol (1.0 equivalent), 3-methyl-2-butenal (1.2 equivalents), and anhydrous potassium carbonate (2.0 equivalents) in N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Reactants 3,5-Dimethoxyphenol + 3-Methyl-2-butenal Reaction Microwave Irradiation (150°C, 30 min) K2CO3, DMF Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A plausible synthetic workflow for this compound.

Biological Activity and Potential Applications

Insect Control

This compound is classified as a synthetic precocenoid and has shown potential as an insect control agent.[1] Specifically, it has been observed to induce the loss of pigmentation in the hatching larvae of the shield bug (Eurygaster integriceps).[1] This activity suggests a potential role in the development of novel insecticides.

Metabolic Disease Research

While direct studies on this compound in metabolic diseases are limited, a closely related compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one , has demonstrated significant lipid-lowering effects in hepatocytes.[2][3] This analog was found to reduce the accumulation of lipid droplets in Huh7 cells with an IC₅₀ value of 32.2 ± 2.1 μM.[2][3] This effect is mediated by the up-regulation of peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC1α), a key regulator of fat catabolism.[2][3] These findings highlight the potential of the 5,7-dimethoxy-chromene scaffold in the research and development of therapeutics for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2][3]

Anticancer and Other Activities

The broader class of chromene derivatives has been extensively investigated for a wide range of pharmacological activities. Numerous studies have reported the potent cytotoxic effects of various chromene derivatives against human cancer cell lines.[4] The mechanisms of action are often multifactorial and can include the induction of apoptosis and cell cycle arrest.[5] Additionally, chromene-based compounds have been explored for their anti-inflammatory, antimicrobial, and antioxidant properties.

Mechanism of Action and Signaling Pathways

Based on the evidence from the closely related 5,7-dimethoxy-chromen-4-one, a plausible mechanism of action for the lipid-lowering effects of the 5,7-dimethoxy-chromene scaffold involves the modulation of key metabolic signaling pathways.

The proposed pathway begins with the upregulation of PGC1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation. Increased PGC1α expression can lead to the enhanced expression of its downstream target, carnitine palmitoyltransferase I (CPT1), which is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2] This ultimately results in a reduction of intracellular lipid accumulation.

Signaling_Pathway Compound 5,7-Dimethoxy-chromene (Proposed) PGC1a PGC1α Compound->PGC1a Upregulates CPT1 CPT1 PGC1a->CPT1 Activates FattyAcidOxidation Fatty Acid β-Oxidation CPT1->FattyAcidOxidation Promotes LipidAccumulation Lipid Droplet Accumulation FattyAcidOxidation->LipidAccumulation Reduces

Proposed signaling pathway for the lipid-lowering effects of the 5,7-dimethoxy-chromene scaffold.

Quantitative Data

CompoundAssayCell LineResult (IC₅₀)
5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-oneInhibition of lipid accumulationHuh732.2 ± 2.1 μM[2][3]

Spectroscopic Data (Predicted)

Experimentally determined spectroscopic data for this compound is not available in the searched literature. The following table provides predicted data based on its chemical structure and data from similar chromene derivatives.

Spectroscopy Predicted Data
¹H NMR δ (ppm): ~6.5-6.0 (aromatic protons), ~5.5 (vinyl proton), ~3.8 (methoxy protons), ~1.4 (gem-dimethyl protons)
¹³C NMR δ (ppm): ~160-150 (aromatic carbons attached to oxygen), ~130-115 (vinyl carbons), ~100-90 (aromatic carbons), ~75 (quaternary carbon), ~55 (methoxy carbons), ~28 (methyl carbons)
Mass Spec (EI) M⁺ at m/z 220, with significant fragments corresponding to the loss of a methyl group (m/z 205) and retro-Diels-Alder fragmentation.

Disclaimer: The spectroscopic data presented above is predicted and should be confirmed with experimental analysis.

Conclusion

This compound is a member of the biologically significant chromene family of compounds. While it has been identified as a potential insect control agent, recent research on closely related analogs suggests that the 5,7-dimethoxy substitution pattern may confer interesting properties relevant to the treatment of metabolic diseases like NAFLD. The synthetic accessibility of this scaffold allows for further exploration of its structure-activity relationships. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities, particularly in the context of metabolic and proliferative diseases, to fully elucidate its therapeutic potential.

References

physical and chemical properties of 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxy-2,2-dimethylchromene is a substituted chromene derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on related compounds. The information is structured to be a valuable resource for researchers and professionals engaged in the study and application of novel chromene structures.

Introduction

Chromenes are a class of heterocyclic compounds that are widely distributed in nature and exhibit a broad spectrum of biological activities. The 2,2-dimethylchromene scaffold, in particular, is a key structural motif in many natural products and synthetic compounds with significant pharmacological properties. The substitution pattern on the aromatic ring plays a crucial role in determining the biological efficacy of these molecules. The 5,7-dimethoxy substitution is of particular interest due to the known bioactivity of related flavonoids and other chromene derivatives bearing this arrangement. This guide focuses on the specific isomer, this compound, providing essential data for its synthesis, characterization, and potential biological evaluation.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, the properties of the closely related isomer, 6,7-Dimethoxy-2,2-dimethylchromene (Precocene II), provide a valuable reference point.

Quantitative Data

The following table summarizes the known and predicted physicochemical properties of this compound and its well-characterized isomer.

PropertyThis compound (Predicted/Inferred)6,7-Dimethoxy-2,2-dimethylchromene (Precocene II)[1]
Molecular Formula C₁₃H₁₆O₃C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol 220.27 g/mol
Melting Point Not available46-47 °C
Boiling Point Not availableNot available
Solubility Predicted to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate (B1210297). Limited solubility in water.Soluble in organic solvents.
Appearance Expected to be a crystalline solid.Crystalline solid.
Spectral Data

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl group (a singlet around δ 1.4 ppm), the vinylic protons on the pyran ring (two doublets), the aromatic protons (two singlets or an AB quartet depending on the solvent), and the two methoxy (B1213986) groups (two singlets around δ 3.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbons of the gem-dimethyl group and the aromatic ring, the methoxy carbons, and the aromatic and vinylic CH carbons.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 220.1099 m/z.

Experimental Protocols: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the condensation of 3,5-dimethoxyphenol (B141022) with 3-methyl-2-butenal (B57294) (prenal) under acidic conditions. This acid-catalyzed cyclization is a common and effective strategy for the formation of the chromene ring system.

Materials and Methods
  • Reactants: 3,5-Dimethoxyphenol, 3-Methyl-2-butenal (Prenal), Pyridine (B92270), Formic Acid

  • Solvent: Toluene

  • Apparatus: Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Synthetic Procedure
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve 3,5-dimethoxyphenol (1 equivalent) in toluene.

  • Addition of Reagents: To this solution, add pyridine (0.1 equivalents) followed by the dropwise addition of 3-methyl-2-butenal (1.2 equivalents).

  • Acid Catalysis: Add formic acid (0.2 equivalents) to the reaction mixture.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, and its purity should be assessed by high-performance liquid chromatography (HPLC).

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the bioactivities of structurally related compounds provide strong indications of its potential pharmacological relevance.

Anticancer Activity

Several chromene derivatives have demonstrated significant anticancer properties. For instance, 5,7-dimethoxyflavone, which shares the same aromatic substitution pattern, has been shown to induce apoptosis and cell cycle arrest in liver cancer cells (HepG2) through the generation of reactive oxygen species (ROS).[2] It exhibited an IC₅₀ of 25 µM in this cell line.[2] Furthermore, various benzochromene derivatives have shown potent growth inhibitory activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2.[3] These compounds can induce apoptosis and inhibit key proteins involved in cancer progression.[3] Given these precedents, this compound is a promising candidate for evaluation as a potential anticancer agent.

Lipid-Lowering Effects

A related compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has been identified as having lipid-lowering effects in hepatocytes.[4] This compound was found to reduce the accumulation of lipid droplets by up-regulating the peroxisome proliferator-activated receptor-gamma coactivator 1α (PGC1α), which is involved in fat catabolism.[4] This suggests that this compound may also possess activities relevant to metabolic disorders such as nonalcoholic fatty liver disease (NAFLD).

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow Reactants 3,5-Dimethoxyphenol + 3-Methyl-2-butenal Reaction Acid-Catalyzed Condensation (Pyridine, Formic Acid, Toluene, Reflux) Reactants->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity Relationship

Biological_Activity Target This compound Activity1 Anticancer Activity (ROS Generation, Apoptosis) Target->Activity1 Potential Activity2 Lipid-Lowering Effects (PGC1α Upregulation) Target->Activity2 Potential Related1 5,7-Dimethoxyflavone Related1->Activity1 Related2 5,7-Dimethoxy-2-(phenoxy)chromen-4-one Related2->Activity2

Caption: Relationship between this compound and related bioactive compounds.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data for this specific molecule is emerging, the information available for structurally similar compounds suggests its potential in areas such as oncology and metabolic diseases. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. This technical guide serves as a foundational resource to stimulate and support future research and development efforts centered on this intriguing chromene derivative.

References

The Biological Landscape of Dimethoxy-2,2-dimethylchromenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethylchromene scaffold, a privileged structure in natural products and medicinal chemistry, serves as the foundation for a diverse range of biologically active molecules.[1] This technical guide provides an in-depth exploration of the biological activities and mechanisms of action associated with dimethoxy-substituted 2,2-dimethylchromenes, with a specific focus on the 5,7-dimethoxy isomer and its close structural relatives. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to support ongoing research and development efforts.

Overview of Biological Activities

The dimethoxy-2,2-dimethylchromene core is associated with a spectrum of biological effects, primarily categorized into insecticidal, lipid-lowering, and cytotoxic activities. The specific positioning of the methoxy (B1213986) groups on the chromene ring, along with other substitutions, significantly influences the pharmacological profile of these compounds.

Insecticidal Activity

The most extensively studied biological activity of a dimethoxy-2,2-dimethylchromene derivative is the anti-juvenile hormone (AJH) effect of 6,7-dimethoxy-2,2-dimethyl-2H-chromene , commonly known as Precocene II .[1][2] This compound, isolated from the plant Ageratum houstonianum, induces precocious metamorphosis in immature insects, leading to the development of sterile, miniature adults.[1] This effect is equivalent to the surgical removal of the corpora allata, the glands responsible for juvenile hormone (JH) production.[1]

5,7-Dimethoxy-2,2-dimethylchromene , a synthetic precocenoid, has also been identified as a potential insect control agent. It has been observed to induce a loss of pigmentation in the hatching larvae of the shield bug, Eurygaster integriceps.[3] However, detailed mechanistic studies and quantitative data for this specific isomer are less prevalent in the current literature.

Lipid-Lowering Effects

Certain derivatives of the 5,7-dimethoxychromene scaffold have demonstrated potential in mitigating lipid accumulation in hepatocytes, a key factor in nonalcoholic fatty liver disease (NAFLD). A notable example is 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one , which has been shown to reduce lipid droplet accumulation in oleic acid-treated Huh7 cells.[4][5]

Cytotoxic Activity

Various benzochromene derivatives, which share the core chromene structure, have been investigated for their anti-proliferative effects against cancer cell lines. These compounds have shown significant cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and hepatocellular cancer (HepG-2).[6] The mechanism of action for some of these derivatives involves the induction of apoptosis.[7]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of various dimethoxy-2,2-dimethylchromene derivatives.

Table 1: Insecticidal Activity of Precocene II

CompoundSpeciesActivityMetricValueReference
Precocene IIEuprepocnemis plorans plorans (4th instar nymphs)MortalityLD5017.022 µg/cm²[8]

Table 2: Lipid-Lowering Activity of 5,7-dimethoxy-chromen-4-one Derivatives

CompoundCell LineActivityMetricValue (µM)Reference
5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-oneHuh7Inhibition of lipid accumulationIC5032.2 ± 2.1[4]

Table 3: Cytotoxic Activity of Benzochromene Derivatives

Compound ClassCell LineMetricValue Range (µM)Reference
Benzochromene derivativesVarious human cancer cell linesIC504.6 - 21.5[7]
Dimethoxyaryl-sesquiterpene derivativesMCF-7 (breast cancer)IC509.0 - 25[9]

Mechanisms of Action

Anti-Juvenile Hormone Mechanism of Precocene II

Precocene II acts as a pro-allatocidin, meaning it is metabolized into a cytotoxic substance within the target cells of the corpora allata.[10] This targeted cytotoxicity is due to the presence of specific enzymes in these glands.[10]

The proposed mechanism involves:

  • Bioactivation: Precocene II is bioactivated within the corpora allata.[10]

  • Mitochondrial Targeting: The activated compound leads to mitochondrial degeneration and ultrastructural changes within the corpora allata cells.[10][11]

  • VDAC Binding: Precocene II has been shown to bind to the Voltage-Dependent Anion Channel (VDAC), a protein in the outer mitochondrial membrane.[10][11]

  • Oxidative Stress: This binding increases the level of superoxide (B77818) within the mitochondria, leading to oxidative stress.[10][11]

  • Inhibition of JH Biosynthesis: The resulting mitochondrial dysfunction inhibits the biosynthesis of juvenile hormone.[10][11]

PrecoceneII_MoA cluster_cell Corpora Allata Cell cluster_mito Mitochondrion Precocene_II Precocene II Bioactivated_Precocene Bioactivated Precocene II Precocene_II->Bioactivated_Precocene Bioactivation VDAC VDAC Bioactivated_Precocene->VDAC Binds to Superoxide Increased Superoxide VDAC->Superoxide Leads to Mito_dysfunction Mitochondrial Dysfunction Superoxide->Mito_dysfunction JH_inhibition Inhibition of Juvenile Hormone Biosynthesis Mito_dysfunction->JH_inhibition

Mechanism of Precocene II Cytotoxicity in Corpora Allata.
Lipid-Lowering Mechanism

The lipid-lowering effect of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one in hepatocytes is attributed to the up-regulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α).[4] PGC1α is a master regulator of mitochondrial biogenesis and cellular energy metabolism. Its activation facilitates the catabolism of fat, thereby reducing the accumulation of lipid droplets.[4] There was also a noted slight increase in the expression of the carnitine palmitoyltransferase I (CPT1) gene, which is involved in fatty acid β-oxidation.[4]

Lipid_Lowering_MoA Compound 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)- chromen-4-one PGC1a PGC1α Upregulation Compound->PGC1a CPT1 Slight CPT1 Upregulation Compound->CPT1 Fat_Catabolism Increased Fat Catabolism PGC1a->Fat_Catabolism Lipid_Droplets Reduced Lipid Droplet Accumulation Fat_Catabolism->Lipid_Droplets MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 1-4 hours D->E F 6. Solubilize formazan (B1609692) crystals E->F G 7. Measure absorbance (540-590 nm) F->G Lipid_Assay_Workflow A 1. Seed Huh7 cells B 2. Induce lipid accumulation with Oleic Acid A->B C 3. Co-treat with test compound B->C D 4. Incubate for 16 hours C->D E 5. Fix and stain lipid droplets (BODIPY) and nuclei (Hoechst) D->E F 6. Image and quantify lipid droplet content E->F

References

The Discovery and History of 5,7-Dimethoxy-2,2-dimethylchromene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxy-2,2-dimethylchromene is a member of the precocene family of natural products, a class of compounds that garnered significant scientific interest for their unique biological activity as anti-juvenile hormones in insects. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of this compound and its isomers, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Discovery and Historical Context

The story of this compound is intertwined with the discovery of its isomer, 6,7-dimethoxy-2,2-dimethylchromene, first isolated from the essential oils of Ageratum mexicanum and Ageratum conyzoides in 1955 by Aase Rye Alertsen. This isolated compound was named "ageratochromene". In her seminal paper, Alertsen also referenced the earlier synthesis of 5,7-dimethoxy-2,2-dimethylchroman by the research group of Alexander Robertson, describing it as a liquid.

The major breakthrough in understanding the biological significance of these chromenes came in 1976 when William S. Bowers and his colleagues isolated two simple chromenes, Precocene I (7-methoxy-2,2-dimethylchromene) and Precocene II (6,7-dimethoxy-2,2-dimethylchromene), from the plant Ageratum houstonianum.[1][2] They discovered that these compounds exhibited potent anti-juvenile hormone activity in insects, causing precocious metamorphosis in immature stages and sterilization in adults.[1] This led to the coining of the term "precocenes." The action of these compounds was found to be equivalent to the surgical removal of the corpora allata, the glands responsible for producing juvenile hormone.[1]

Chemical Synthesis

While the initial synthesis of 5,7-dimethoxy-2,2-dimethylchroman was accomplished by Robertson's group, this guide provides a representative modern synthetic protocol for the parent chromene. A common route involves the Pechmann condensation to form a coumarin (B35378) intermediate, followed by further modifications.

Experimental Protocol: Synthesis of 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one (A Key Intermediate)

A detailed protocol for the synthesis of a key intermediate, 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one, is as follows:

  • Reaction Setup: A reactor is charged with 3,5-dimethoxyphenol (B141022) (25 g, 0.162 mol) and glacial acetic acid (50 mL) under an argon atmosphere at room temperature. The mixture is stirred at 40–45 °C until a clear solution is obtained.

  • Addition of Reagents: The reaction mixture is cooled to 8 °C. A solution of ethyl-4-chloroacetoacetate (26.6 g, 0.162 mol) in glacial acetic acid (12.5 mL) and sulfuric acid (12.5 mL) is added dropwise over 15 minutes, maintaining the temperature between 8–10 °C.

  • Reaction Progression: The mixture is stirred for 1 hour at room temperature. The temperature is then slowly raised to 60 °C and the reaction is stirred for 12 hours at 55–60 °C.

  • Workup and Isolation: The reaction mixture is cooled to 40 °C, and water (150 mL) is added dropwise over 15 minutes. The mixture is stirred for 2 hours at room temperature to facilitate product precipitation. The solid product is collected by filtration and washed with water (2 x 25 mL).

This intermediate can then be further reacted to yield the desired 2,2-dimethylchromene structure through reactions such as the addition of a Grignard reagent.

Biological Activity and Quantitative Data

The primary biological activity of this compound and its analogs is their insecticidal action, which stems from their ability to inhibit the production of juvenile hormone. This leads to a range of developmental and reproductive disruptions in susceptible insects.

Insecticidal Activity

The anti-juvenile hormone effects of precocenes manifest as:

  • Precocious Metamorphosis: Immature insect stages prematurely molt into sterile adults.[1]

  • Sterilization: Adult insects are rendered sterile.[1]

  • Diapause Induction: In some species, treatment can force the insects into a state of dormancy.[1]

The following table summarizes some of the reported quantitative data on the insecticidal activity of precocenes.

CompoundInsect SpeciesDevelopmental StageBioassay MethodLC50 / LD50Reference
Precocene IEurygaster integriceps (Sunn Pest)2-day old eggsDipping15.4 µg/mL
Precocene IEurygaster integriceps (Sunn Pest)5-day old eggsDipping15.0 µg/mL
Precocene ISpodoptera littoralis5th instar larvaeTopical Application70.48 µ g/larva [3]
Precocene ISpodoptera littoralis6th instar larvaeTopical Application234.96 µ g/larva [3]
Precocene ISpodoptera lituraLarvae-78.05 mg/L[4]
Antifeedant Activity

Some studies have also reported antifeedant properties of precocenes, suggesting they may deter insects from feeding.

Mechanism of Action: Signaling Pathway

The anti-juvenile hormone activity of precocenes is a result of their targeted destruction of the corpora allata (CA), the endocrine glands that synthesize and release juvenile hormone (JH). The proposed mechanism involves the metabolic activation of the precocene molecule within the CA to a highly reactive epoxide. This epoxide then alkylates cellular macromolecules, leading to cell death and the cessation of JH production.

G Precocene This compound (Precocene) CA Corpora Allata Precocene->CA Uptake P450 Cytochrome P450 Monooxygenase JH_synthesis JH Synthesis CA->JH_synthesis ReactiveEpoxide Reactive Epoxide Intermediate P450->ReactiveEpoxide Metabolic Activation Macromolecules Cellular Macromolecules (Proteins, DNA, etc.) ReactiveEpoxide->Macromolecules Alkylation CellDeath Cell Death (Necrosis) of Corpora Allata Macromolecules->CellDeath Leads to JH_inhibition Inhibition of JH Synthesis CellDeath->JH_inhibition JH Juvenile Hormone (JH) NormalDev Normal Larval Development and Reproduction JH->NormalDev Regulates JH_synthesis->JH PrecociousMetamorphosis Precocious Metamorphosis and Sterility JH_inhibition->PrecociousMetamorphosis Results in

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Bioassay for Anti-Juvenile Hormone Activity (Topical Application)

This protocol describes a general method for assessing the anti-juvenile hormone activity of a test compound.[5][6]

Materials:

  • Test insects at a specific developmental stage (e.g., penultimate larval instar).

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone) at various concentrations.

  • Microapplicator.

  • Rearing containers with appropriate food for the test insects.

  • Control group treated with solvent only.

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the chosen solvent.

  • Application: Using a microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Incubation: Place the treated insects in individual rearing containers with food and maintain them under controlled environmental conditions (temperature, humidity, photoperiod).

  • Observation: Monitor the insects daily for signs of precocious metamorphosis (e.g., premature pupation), mortality, and any developmental abnormalities.

  • Data Analysis: Record the number of insects exhibiting precocious metamorphosis and calculate the effective dose (ED50) or lethal dose (LD50) using appropriate statistical methods.

G cluster_prep Preparation cluster_app Application cluster_obs Observation & Analysis A Prepare serial dilutions of test compound in acetone C Apply 1 µL of solution to dorsal thorax via microapplicator A->C B Select insects at the penultimate larval instar B->C D Incubate insects with food under controlled conditions C->D E Daily observation for precocious metamorphosis and mortality D->E F Calculate ED50 / LD50 E->F

Caption: Workflow for a topical application bioassay.

Conclusion

This compound, as part of the precocene family, holds a significant place in the history of insecticide research. Its discovery and the elucidation of its anti-juvenile hormone activity opened new avenues for the development of targeted pest control agents. This technical guide has provided a comprehensive overview of its discovery, synthesis, and biological activity, offering valuable information for researchers and professionals in the fields of chemistry, entomology, and drug development. Further research into the specific activities and potential applications of the 5,7-dimethoxy isomer may yet reveal novel properties and uses for this intriguing natural product.

References

Toxicological Profile of 5,7-Dimethoxy-2,2-dimethylchromene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

5,7-Dimethoxy-2,2-dimethylchromene belongs to the chromene class of compounds. While specific toxicological studies on this compound are limited, extensive research on its isomers, the precocenes, provides significant insight into its potential biological activities and toxicological profile. Precocenes are known for their anti-juvenile hormone activity in insects and have been investigated for their potential as insecticides. In mammals, their toxicity is primarily linked to metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage, particularly in the liver. This guide summarizes the available toxicological data on structural analogues, details relevant experimental protocols, and visualizes key pathways to aid in the risk assessment and development of this compound.

Mechanism of Toxicity

The toxicity of precocenes is not inherent to the parent molecule but is a result of metabolic activation. The proposed mechanism involves the following key steps:

  • Metabolic Activation: The chromene double bond is oxidized by cytochrome P450 monooxygenases to form a highly reactive and unstable 3,4-epoxide intermediate.

  • Cellular Damage: This reactive epoxide can then act as an alkylating agent, covalently binding to cellular macromolecules such as proteins and DNA. This alkylation can disrupt normal cellular function and lead to cytotoxicity.

  • Glutathione (B108866) Depletion: The reactive epoxide can be detoxified by conjugation with glutathione (GSH). However, high levels of the epoxide can deplete cellular GSH stores, leaving the cell vulnerable to oxidative stress and further damage from reactive intermediates.

  • Mitochondrial Dysfunction: Studies on Precocene II have shown that it can induce a rapid loss of mitochondrial membrane potential, which is a key event in the initiation of apoptosis. This is followed by a decrease in reduced pyridine (B92270) nucleotides and ATP, further compromising cellular energy metabolism and viability.

cluster_0 Cellular Environment Precocene Precocene (this compound analogue) CYP450 Cytochrome P450 Monooxygenases Precocene->CYP450 Metabolism Epoxide Reactive 3,4-Epoxide CYP450->Epoxide Oxidation Macromolecules Cellular Macromolecules (Proteins, DNA) Epoxide->Macromolecules Alkylation GSH Glutathione (GSH) Epoxide->GSH Conjugation Mitochondria Mitochondrial Dysfunction Epoxide->Mitochondria Damage Cellular Damage (Cytotoxicity, Genotoxicity) Macromolecules->Damage Detoxification Detoxification GSH->Detoxification Mitochondria->Damage

Figure 1: Proposed mechanism of Precocene-induced toxicity.

Toxicological Data (Based on Analogues)

The following tables summarize the quantitative toxicological data available for Precocene I and Precocene II.

Table 1: In Vivo Toxicity Data
CompoundSpeciesRouteEndpointValueReference
Precocene ISpodoptera littoralis (5th instar larvae)TopicalLD5070.48 µ g/larva [1]
Precocene ISpodoptera littoralis (6th instar larvae)TopicalLD50234.96 µ g/larva [1]
Precocene IISprague Dawley RatOralNOAEL> 50 mg/kg/day (11 days)[2]
Table 2: In Vitro Cytotoxicity and Fungicidal Activity
CompoundTest SystemEndpointValueReference
Precocene IIHeLa (cervical cancer) cellsCytotoxicityConsiderable cytotoxic activity observed[3][4]
Precocene IIRat Hepatocytes (24h culture)Cytotoxicity65% cell death at 75 µM after 24h[5]
Precocene IIAspergillus nigerEC50106.8 µg/mL[6]
Precocene IIRhizoctonia solaniEC504.94 µg/mL[6]

Specific Areas of Toxicology

Hepatotoxicity

Precocene I has demonstrated hepatotoxicity in rats, characterized by a dose- and time-dependent depletion of liver glutathione (GSH) and an increase in serum glutamic pyruvic transaminase (SGPT) levels.[7] Covalent binding of radiolabelled Precocene I to liver proteins and DNA has also been observed, supporting the mechanism of bioactivation to a reactive metabolite.[7] Pre-treatment with a cytochrome P450 inhibitor, piperonyl butoxide, was shown to mitigate these effects, confirming the role of metabolic activation in precocene-induced liver damage.[7]

Genotoxicity

Precocene II was found to be genotoxic in the Drosophila melanogaster wing spot test, a somatic mutation and recombination test.[8][9] The results indicated that the primary genotoxic effect of Precocene II is likely due to chromosome breakage resulting from mitotic recombination.[8][9] There are also indications of DNA damage in mammalian tissues, which is consistent with the formation of a reactive epoxide that can alkylate DNA.[7]

Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of precocenes. Precocene II induced cell death in rat hepatocyte cultures, which was preceded by a loss of mitochondrial membrane potential and depletion of glutathione.[5] It has also shown considerable cytotoxic activity against HeLa cervical cancer cells.[3][4]

Metabolism

The metabolism of precocenes is a critical factor in their toxicity. The primary metabolic pathway involves the oxidation of the 3,4-double bond by cytochrome P450 enzymes to form a reactive epoxide. This epoxide can then be detoxified by glutathione conjugation or hydrolyzed to form a dihydrodiol.

Precocene Precocene Epoxide Precocene-3,4-epoxide (Reactive Intermediate) Precocene->Epoxide Oxidation CYP450 Cytochrome P450 CYP450->Epoxide GSH_conjugate GSH Conjugate (Detoxified) Epoxide->GSH_conjugate Conjugation Dihydrodiol 3,4-dihydrodiol (Detoxified) Epoxide->Dihydrodiol Hydrolysis GSH_S_transferase Glutathione S-transferase GSH_S_transferase->GSH_conjugate Epoxide_hydrolase Epoxide Hydrolase Epoxide_hydrolase->Dihydrodiol

Figure 2: Metabolic pathway of precocenes.

Experimental Protocols (Based on Analogue Studies)

The following are descriptions of experimental methodologies used in the toxicological assessment of precocenes.

In Vivo Hepatotoxicity Study in Rats
  • Test System: Male Sprague-Dawley rats.

  • Administration: Single intraperitoneal injection of Precocene I.

  • Parameters Measured:

    • Liver glutathione (GSH) levels at various time points post-administration.

    • Serum glutamic pyruvic transaminase (SGPT) levels as a marker of liver damage.

    • Covalent binding of radiolabelled Precocene I to liver proteins and DNA.

  • Procedure Outline:

    • Animals are divided into control and treatment groups.

    • The test compound is administered to the treatment groups.

    • At specified time points, animals are euthanized, and blood and liver samples are collected.

    • Serum is separated for SGPT analysis.

    • Liver tissue is homogenized for GSH quantification and for isolation of proteins and DNA to determine covalent binding of the radiolabelled compound.

Drosophila Somatic Mutation and Recombination Test (SMART) - Wing Spot Test
  • Test System: Drosophila melanogaster larvae heterozygous for wing trichome mutations (e.g., mwh and flr).

  • Administration: Larvae are exposed to sublethal concentrations of Precocene II in their food.

  • Endpoint: Frequency of mosaic spots on the wings of emerged adult flies, which indicates somatic mutation or recombination.

  • Procedure Outline:

    • Eggs from a cross of flies with appropriate genetic markers are collected.

    • Larvae are transferred to vials containing food mixed with the test compound at various concentrations.

    • Emerged adult flies are collected, and their wings are mounted on slides.

    • Wings are examined under a microscope for the presence and frequency of mutant mosaic spots.

Start Start Cross Cross Drosophila strains (e.g., mwh x flr) Start->Cross Eggs Collect heterozygous eggs Cross->Eggs Exposure Expose larvae to Precocene II in food Eggs->Exposure Development Larval development and pupation Exposure->Development Emerge Adult flies emerge Development->Emerge Wings Mount wings on slides Emerge->Wings Analysis Microscopic analysis of wing spots Wings->Analysis End Genotoxicity assessment Analysis->End

References

The Therapeutic Potential of 5,7-Dimethoxy-2,2-dimethylchromene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: 5,7-Dimethoxy-2,2-dimethylchromene, also known as ageratochromene or Precocene II, is a naturally occurring benzopyran derivative found in various plant species, most notably of the genus Ageratum. Initially identified for its potent insecticidal properties as an anti-juvenile hormone, recent scientific inquiry has begun to unveil a broader spectrum of biological activities, suggesting its potential utility in therapeutic applications for human health. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its therapeutic potential, mechanisms of action, and relevant experimental data.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological effects, including insecticidal, antifungal, cytotoxic, anti-inflammatory, and potential neuroprotective activities.

Insecticidal Activity

The most well-documented biological activity of this compound is its role as an insect growth regulator. It acts as an anti-juvenile hormone, inducing precocious metamorphosis in immature insects and sterilizing adults, making it a candidate for the development of novel pesticides. Its primary mode of action in insects is the disruption of juvenile hormone biosynthesis.

Antifungal Activity

Studies have demonstrated the efficacy of this compound against various fungal pathogens. This suggests its potential as a lead compound for the development of new antifungal agents, particularly in the context of increasing resistance to existing drugs.

Cytotoxic and Anti-Cancer Potential

In vitro studies have revealed that this compound possesses cytotoxic activity against several human cancer cell lines, including HeLa (cervical cancer) cells. This has spurred interest in its potential as an anti-cancer agent. The proposed mechanisms of action include the induction of apoptosis through mitochondrial-dependent pathways.

Anti-Inflammatory Properties

Emerging evidence suggests that this compound may possess anti-inflammatory properties. While direct experimental validation on this specific compound is still developing, studies on structurally related chromenes and flavonoids indicate a potential mechanism involving the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. Extracts of Ageratum conyzoides, rich in this compound, have shown anti-inflammatory effects in animal models.

Neuroprotective Potential

In-silico studies have indicated that phytoconstituents of Ageratum conyzoides, including chromene derivatives, may have neuroprotective potential through the inhibition of monoamine oxidase, an enzyme implicated in neurodegenerative diseases. However, experimental validation of these effects for this compound is still required.

Quantitative Bioactivity Data

The following tables summarize the quantitative data from various studies on the biological activities of this compound.

Table 1: Larvicidal Activity

Target OrganismBioassay TypeLC50 (µg/mL)Reference
Aedes albopictusLarval toxicity41.63[1]

Table 2: Antifungal Activity

Fungal StrainAssay TypeMIC (µg/mL)Reference
Trichophyton mentagrophytesBroth microdilution4[2]
Microsporum canisBroth microdilution19[2]
Microsporum gypseumBroth microdilution78[2]

Table 3: Cytotoxic Activity

Cell LineAssay TypeIC50 (µM)Reference
HeLa (cervical cancer)MTT AssayNot explicitly quantified for the pure compound in the provided results, but cytotoxic effects were noted.[3]

Mechanisms of Action and Signaling Pathways

Anti-Juvenile Hormone Activity in Insects

In insects, this compound disrupts the corpora allata, the glands responsible for synthesizing juvenile hormone (JH). This leads to a drop in JH titers, causing premature metamorphosis in larvae and sterility in adult females.

This compound This compound Corpora Allata Corpora Allata This compound->Corpora Allata Inhibits Juvenile Hormone (JH) Biosynthesis Juvenile Hormone (JH) Biosynthesis Corpora Allata->Juvenile Hormone (JH) Biosynthesis Regulates JH Titer Decrease JH Titer Decrease Juvenile Hormone (JH) Biosynthesis->JH Titer Decrease Leads to Precocious Metamorphosis Precocious Metamorphosis JH Titer Decrease->Precocious Metamorphosis Sterility Sterility JH Titer Decrease->Sterility

Figure 1: Simplified workflow of the anti-juvenile hormone action of this compound in insects.

Induction of Apoptosis in Cancer Cells

In mammalian cancer cells, this compound is suggested to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves mitochondrial dysfunction, leading to the release of pro-apoptotic factors and subsequent activation of caspases.

cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Bcl-2_Bax_Ratio Decrease Bcl-2/Bax Ratio Mitochondrion->Bcl-2_Bax_Ratio Cytochrome_c_Release Cytochrome c Release Bcl-2_Bax_Ratio->Cytochrome_c_Release Caspase-9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase-9_Activation Caspase-3_Activation Caspase-3 Activation Caspase-9_Activation->Caspase-3_Activation Apoptosis Apoptosis Caspase-3_Activation->Apoptosis

Figure 2: Proposed mitochondrial pathway of apoptosis induction by this compound.

Potential Anti-Inflammatory Signaling

Based on studies of related flavonoids, the anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NF-kB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NF-kB_Translocation Pro-inflammatory_Genes Pro-inflammatory Gene Expression NF-kB_Translocation->Pro-inflammatory_Genes This compound This compound This compound->IKK Inhibits

Figure 3: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related chromene and coumarin (B35378) compounds.

  • Step 1: Pechmann Condensation. A mixture of 3,5-dimethoxyphenol (B141022) and an appropriate β-keto ester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate) is subjected to Pechmann condensation in the presence of a catalyst such as sulfuric acid or another Lewis acid. The reaction mixture is heated to facilitate cyclization and the formation of the chromene ring.

  • Step 2: Work-up and Purification. After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product. The precipitate is then filtered, washed with water, and dried. Purification is achieved through recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or by column chromatography on silica (B1680970) gel.

3,5-Dimethoxyphenol 3,5-Dimethoxyphenol Pechmann_Condensation Pechmann Condensation (Acid Catalyst, Heat) 3,5-Dimethoxyphenol->Pechmann_Condensation Beta-Keto_Ester β-Keto Ester Beta-Keto_Ester->Pechmann_Condensation Crude_Product Crude Product Pechmann_Condensation->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Figure 4: General synthetic workflow for this compound.

Larvicidal Bioassay against Aedes albopictus

This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.

  • Preparation of Test Solutions: Stock solutions of this compound are prepared in a suitable solvent (e.g., ethanol or DMSO). A series of dilutions are then made in distilled water to obtain the desired test concentrations. A control group with the solvent alone is also prepared.

  • Larval Exposure: Twenty to twenty-five late third or early fourth instar larvae of Aedes albopictus are placed in beakers containing 100 mL of the test solution. Each concentration and the control are tested in triplicate.

  • Incubation and Observation: The beakers are kept at a constant temperature (e.g., 25-27°C) and observed for mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to probing with a needle.

  • Data Analysis: The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula. The LC50 (lethal concentration to kill 50% of the population) is determined using probit analysis.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are grown on an appropriate agar (B569324) medium. The fungal growth is then harvested and suspended in sterile saline. The suspension is adjusted to a specific turbidity corresponding to a known cell density.

  • Preparation of Microdilution Plates: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control is also included.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 (concentration that inhibits 50% of cell growth) is calculated.

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities. While its insecticidal properties are well-established, its potential as an antifungal, anti-cancer, and anti-inflammatory agent warrants further investigation. Future research should focus on:

  • In vivo studies: To validate the in vitro findings and assess the therapeutic efficacy and safety of this compound in animal models of human diseases.

  • Mechanism of action studies: To further elucidate the specific molecular targets and signaling pathways involved in its various biological activities, particularly in mammalian cells.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency and selectivity for specific therapeutic targets.

  • Pharmacokinetic and toxicological profiling: To evaluate its absorption, distribution, metabolism, excretion, and potential toxicity in preclinical models.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxy-2,2-dimethylchromene is a heterocyclic compound belonging to the chromene class of natural products. The chromene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The 5,7-dimethoxy substitution pattern is found in several natural products, and the 2,2-dimethyl substitution on the pyran ring is a common feature that influences the molecule's lipophilicity and metabolic stability. This document provides detailed protocols for the synthesis of this compound, focusing on modern and efficient methodologies suitable for research and drug development laboratories.

Applications in Drug Development

The this compound core is a valuable scaffold for the development of new therapeutic agents. Its derivatives have shown potential in various areas:

  • Anticancer Agents: Many chromene-containing compounds exhibit cytotoxicity against various cancer cell lines. The structural motif can be modified to optimize activity and selectivity.

  • Insecticidal Agents: Certain synthetic precocenoids, which include this compound, have demonstrated insect control functions, such as inducing the loss of pigmentation in the larvae of the shield bug (Eurgaster integriceps).

  • Antimicrobial and Antiviral Agents: The chromene nucleus is present in compounds with activity against a range of pathogens.

  • Modulators of Cellular Pathways: Chromene derivatives have been investigated as inhibitors of various enzymes and signaling pathways involved in disease.

Synthesis Methodologies

Several methods have been developed for the synthesis of 2,2-dimethyl-2H-chromenes. Traditional methods often involve multi-step procedures with harsh reaction conditions. However, modern techniques, particularly microwave-assisted organic synthesis (MAOS), have enabled more efficient, rapid, and environmentally friendly approaches.

Microwave-Assisted One-Pot Synthesis

A highly efficient and regioselective one-pot synthesis of 2,2-dimethyl-2H-chromenes has been developed by Adler and Baldwin.[1] This method involves the direct reaction of a phenol (B47542) with 3-methyl-2-butenal (B57294) (3,3-dimethylacrolein) under microwave irradiation. The reaction proceeds in a neutral medium without the need for a catalyst, offering a clean and high-yielding route to the desired chromene.[1] This protocol is particularly advantageous as it tolerates a variety of functional groups on the phenolic starting material.

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted synthesis of 2,2-dimethylchromene derivatives.

Starting PhenolReagentSolventTemperature (°C)TimeYield (%)Reference
3,5-Dimethoxyphenol (B141022)3-Methyl-2-butenalCDCl₃Not specifiedNot specifiedHigh (expected)[1]
Propargyl etherN,N-dimethylanilineN,N-dimethylaniline2006-10 minHigh[2]
6-Butoxy-2-oxo-2H-chromene-4-carbaldehydeVarious aminesSolvent-free1003-5 min55-84[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is based on the method developed by Adler and Baldwin for the direct synthesis of 2,2-dimethyl-2H-chromenes.[1]

Materials:

  • 3,5-Dimethoxyphenol

  • 3-Methyl-2-butenal (3,3-dimethylacrolein)

  • Deuterated chloroform (B151607) (CDCl₃) or another suitable high-boiling, microwave-transparent solvent

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave reactor

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3,5-dimethoxyphenol (1.0 mmol, 154.2 mg).

  • Add the solvent (e.g., 3 mL of CDCl₃ or another suitable solvent).

  • Add 3-methyl-2-butenal (1.2 mmol, 101 mg, 1.2 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with stirring. A typical starting point for optimization would be a temperature of 150-200°C for 10-30 minutes. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • After the reaction is complete (as indicated by TLC), allow the vial to cool to room temperature.

  • Open the vial and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 3_5_Dimethoxyphenol 3,5-Dimethoxyphenol Reaction Microwave Irradiation (CDCl₃, Catalyst-free) 3_5_Dimethoxyphenol->Reaction 3_Methyl_2_butenal 3-Methyl-2-butenal 3_Methyl_2_butenal->Reaction Target_Molecule This compound Reaction->Target_Molecule

Caption: Synthesis pathway for this compound.

Experimental_Workflow start Start reactants 1. Combine Reactants (3,5-Dimethoxyphenol, 3-Methyl-2-butenal, Solvent) start->reactants mw_reaction 2. Microwave Irradiation (Set Temperature and Time) reactants->mw_reaction cooling 3. Cool to Room Temperature mw_reaction->cooling concentration 4. Solvent Evaporation cooling->concentration purification 5. Column Chromatography concentration->purification characterization 6. Product Characterization (NMR, MS, IR) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis.

References

Application Note: Purification of 5,7-Dimethoxy-2,2-dimethylchromene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 5,7-dimethoxy-2,2-dimethylchromene, also known as Precocene II, using silica (B1680970) gel column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent applications in research and drug development. The protocol outlines the preparation of the stationary phase, selection of the mobile phase, and the step-by-step procedure for the chromatographic separation.

Introduction

This compound is a naturally occurring benzopyran derivative found in plants of the genus Ageratum.[1] It is a compound of significant interest due to its biological activities, including anti-juvenile hormone effects in insects, making it a valuable tool in entomological research.[1] For its use in biological assays and as a precursor in drug development, a high degree of purity is required. Column chromatography is a widely used and effective technique for the purification of such organic compounds.[1][2][3] This document details a robust protocol for the purification of this compound.

Experimental Protocol

This protocol is designed for the purification of a crude sample of this compound. The success of the purification is highly dependent on the careful execution of each step.

1. Materials and Equipment

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh)

  • Mobile Phase Solvents: n-Hexane and Ethyl Acetate (B1210297) (HPLC grade)

  • Crude Sample: this compound

  • Glass chromatography column with a stopcock

  • Separatory funnel or dropping funnel

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glass wool or cotton

  • Sand (optional)

2. Procedure

2.1. Preparation of the Mobile Phase

The ideal mobile phase composition should be determined by preliminary Thin Layer Chromatography (TLC) analysis of the crude product. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound is generally suitable for column chromatography. For chromene derivatives, mixtures of hexane (B92381) and ethyl acetate are commonly employed.[1][2]

2.2. Column Packing (Wet Slurry Method)

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of glass wool or cotton at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% n-hexane). The amount of silica gel should be 50-100 times the weight of the crude sample.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the top of the silica gel bed run dry. The final packed bed should be uniform and free of cracks or channels.

2.3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the concentrated sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the stationary phase.

2.4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, taking care not to disturb the packed bed.

  • Begin the elution process by opening the stopcock to allow the mobile phase to flow through the column at a steady rate.

  • Start with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate (gradient elution).[1] For example, start with hexane, followed by 99:1, 98:2, 95:5, and 90:10 hexane:ethyl acetate mixtures.

  • Collect the eluent in a series of labeled test tubes or vials.

2.5. Monitoring the Separation

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

2.6. Solvent Removal

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Further dry the product under high vacuum to remove any residual solvent.

Data Presentation

ParameterDescription
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase n-Hexane and Ethyl Acetate
Elution Method Gradient elution, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
TLC Analysis Silica gel plates with F254 indicator, visualized under UV light (254 nm). Mobile phase for TLC: Hexane:Ethyl Acetate (e.g., 8:2 v/v).
Expected Rf Value Approximately 0.2-0.3 in the chosen TLC solvent system for optimal separation on the column.

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis and Final Product TLC TLC Analysis of Crude MobilePhase Mobile Phase Preparation TLC->MobilePhase Determines starting ratio ColumnPacking Column Packing (Wet Slurry) MobilePhase->ColumnPacking SampleLoading Sample Loading ColumnPacking->SampleLoading Elution Gradient Elution SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection Continuous flow FractionAnalysis TLC Analysis of Fractions FractionCollection->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling Identifies pure fractions SolventRemoval Solvent Removal Pooling->SolventRemoval PureProduct Purified Product SolventRemoval->PureProduct

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols for the Quantification of 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dimethoxy-2,2-dimethylchromene is a prenylated chromene derivative, a class of compounds that has garnered significant interest in drug discovery and natural product chemistry. Its structural features suggest potential biological activities, making accurate and precise quantification essential for various applications, including pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays.

These application notes provide detailed protocols for the quantification of this compound in different matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is detailed, offering excellent reproducibility and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method providing high separation efficiency and definitive identification based on mass fragmentation patterns. This technique is particularly useful for the analysis of volatile compounds and for confirmatory analysis.

The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance characteristics for the described HPLC-UV and GC-MS methods. These values are representative and should be validated experimentally in your laboratory.

Table 1: HPLC-UV Method Performance

ParameterExpected Value
Retention Time (RT)6.8 ± 0.2 min
Linearity (r²)> 0.999
Limit of Detection (LOD)5 ng/mL
Limit of Quantitation (LOQ)15 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: GC-MS Method Performance

ParameterExpected Value
Retention Time (RT)12.5 ± 0.2 min
Quantifier Ion (m/z)220.1
Qualifier Ions (m/z)205.1, 177.1
Linearity (r²)> 0.998
Limit of Detection (LOD)1 ng/mL
Limit of Quantitation (LOQ)5 ng/mL
Accuracy (% Recovery)92 - 108%
Precision (% RSD)< 8%

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate quantification and to minimize matrix effects.

Protocol 4.1.1: Extraction from Plant Material

  • Drying: Dry the plant material (e.g., leaves, bark) at 40°C in a ventilated oven until a constant weight is achieved.

  • Grinding: Homogenize the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of methanol.

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter prior to analysis.

Protocol 4.1.2: Extraction from Biological Fluids (e.g., Plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (for HPLC) or a suitable solvent (for GC-MS) and vortex.

  • Filtration: Filter through a 0.22 µm syringe filter before injection.

HPLC-UV Quantification Protocol

This reverse-phase HPLC method is suitable for the quantification of this compound in various sample matrices.

Protocol 4.2.1: HPLC Instrumentation and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 40% B

    • 1-10 min: 40-80% B

    • 10-12 min: 80% B

    • 12-13 min: 80-40% B

    • 13-15 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV/Vis or Photodiode Array (PDA) Detector, monitoring at 280 nm.

  • Injection Volume: 10 µL.

Protocol 4.2.2: Standard Curve Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare working standards with concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

GC-MS Quantification Protocol

This protocol provides a sensitive and specific method for the quantification of this compound.

Protocol 4.3.1: GC-MS Instrumentation and Conditions

  • GC System: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Inlet: Splitless injection at 270°C.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400 for qualitative analysis.

  • Data Acquisition: For quantification, use Selected Ion Monitoring (SIM) mode with the ions listed in Table 2.

Protocol 4.3.2: Standard Curve Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions to prepare working standards with concentrations ranging from 5 ng/mL to 500 ng/mL.

  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix to the final data analysis.

G cluster_prep Sample Preparation cluster_data Data Processing Sample Sample Matrix (e.g., Plant Material, Plasma) Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Inject GCMS GC-MS Analysis Filtration->GCMS Inject Chromatogram Chromatogram Peak Integration HPLC->Chromatogram GCMS->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for quantification.

Logical Relationship in Drug Discovery

This diagram illustrates a logical workflow where the quantification of this compound is a crucial step in a drug discovery and development process.

G cluster_discovery Discovery & Screening cluster_quant Analytical Development cluster_studies Preclinical Studies Source Natural Product Source or Synthetic Library Screening High-Throughput Screening (Biological Activity) Source->Screening Hit Hit Identification (this compound) Screening->Hit MethodDev Quantification Method Development (HPLC/GC-MS) Hit->MethodDev MethodVal Method Validation MethodDev->MethodVal ADME In Vitro ADME Assays (Absorption, Metabolism) MethodVal->ADME Apply Validated Method PK In Vivo Pharmacokinetic (PK) Studies MethodVal->PK Apply Validated Method ADME->PK

Caption: Role of quantification in drug discovery.

Application Notes and Protocols for 5,7-Dimethoxy-2,2-dimethylchromene in Insect Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxy-2,2-dimethylchromene, also known as Precocene II, is a naturally occurring chromene derivative first isolated from the plant Ageratum houstonianum. It exhibits potent anti-juvenile hormone (AJH) activity in a variety of insect species. By inhibiting the biosynthesis of juvenile hormone (JH), a crucial regulator of insect development, metamorphosis, and reproduction, Precocene II can induce premature metamorphosis in larval stages, leading to sterile "adultoids," and can also sterilize adult insects.[1][2] This makes it a valuable tool for research in insect endocrinology and a promising candidate for the development of novel, target-specific insecticides.

These application notes provide a comprehensive overview of the use of this compound in insect control studies, including its mechanism of action, efficacy against various insect pests, and detailed protocols for laboratory bioassays.

Mechanism of Action: Anti-Juvenile Hormone Activity

Precocene II acts as a pro-allatocidin, meaning it is activated within the target cells of the corpora allata, the glands responsible for JH synthesis in insects. The activation is thought to be mediated by cytochrome P-450 monooxygenases, which are highly active in the corpora allata. This process leads to the formation of a highly reactive epoxide intermediate that alkylates and destroys the corpora allata cells, thereby inhibiting JH production.[2]

The reduction in JH titers disrupts normal insect development. In larval stages, the absence of JH triggers precocious metamorphosis, resulting in the formation of non-viable, miniature adults. In adult insects, particularly females, the lack of JH inhibits vitellogenesis (yolk formation), leading to sterility.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the juvenile hormone signaling pathway.

juvenile_hormone_pathway cluster_gland Corpora Allata cluster_target Target Cell JH_Biosynthesis Juvenile Hormone Biosynthesis JH Juvenile Hormone JH_Biosynthesis->JH Secretion Reactive_Epoxide Reactive Epoxide Intermediate JH_Biosynthesis->Reactive_Epoxide Metabolic Activation (Cytochrome P-450) Met_Gce Met/Gce Receptor JH->Met_Gce Binds to Precocious_Metamorphosis Precocious Metamorphosis & Sterility Kr_h1 Krüppel-homolog 1 (Kr-h1) Met_Gce->Kr_h1 Activates Metamorphosis_Genes Metamorphosis-regulating Genes Kr_h1->Metamorphosis_Genes Represses Normal_Development Normal Larval Development & Adult Reproduction Metamorphosis_Genes->Normal_Development Allows for Metamorphosis_Genes->Precocious_Metamorphosis Derepression leads to Precocene_II This compound (Precocene II) Precocene_II->JH_Biosynthesis Enters Corpora Allata Cell_Death Corpora Allata Cell Death Reactive_Epoxide->Cell_Death Alkylation of Cellular Macromolecules Cell_Death->JH_Biosynthesis Cell_Death->JH Absence of JH leads to

Inhibition of Juvenile Hormone Signaling by Precocene II.

Quantitative Efficacy Data

The insecticidal and developmental effects of this compound have been quantified against a range of insect species. The following tables summarize key efficacy data from various studies.

Table 1: Lethal Concentration (LC50) and Lethal Dose (LD50) Values

Insect SpeciesStageBioassay MethodLC50 / LD50Reference
Spodoptera littoralis5th Instar LarvaeTopical ApplicationLD50: 70.48 µ g/larva
Spodoptera littoralis6th Instar LarvaeTopical ApplicationLD50: 234.96 µ g/larva
Eurygaster integriceps2-day old eggsEgg BioassayLC50: 15.4 µg/mL[2]
Eurygaster integriceps5-day old eggsEgg BioassayLC50: 15.0 µg/mL[2]

Table 2: Effective Concentrations for Developmental Inhibition

Insect SpeciesStageEffectConcentrationBioassay MethodReference
Oncopeltus fasciatus2nd Instar NymphsPrecocious Metamorphosis10 µg/cm²Contact (Treated jar)
Rhodnius prolixusNymphsPrecocious MetamorphosisNot specifiedFumigation[3]
Triatoma dimidiataNymphsPrecocious MetamorphosisNot specifiedContact Exposure & Fumigation[3]

Experimental Protocols

I. Rearing of Test Insects

A. Rearing of Spodoptera littoralis (Cotton Leafworm)

  • Egg Incubation: Place egg masses in a petri dish lined with filter paper and incubate at 25 ± 1°C and 65 ± 5% relative humidity (RH).

  • Larval Rearing:

    • Upon hatching, transfer neonate larvae to plastic containers with a fresh supply of castor bean leaves (Ricinus communis) or an artificial diet.

    • Maintain larvae at 25 ± 1°C, 65 ± 5% RH, and a 12:12 hour (light:dark) photoperiod.

    • Change the food source daily to prevent desiccation and fungal growth.

  • Pupal Stage: Once larvae reach the pre-pupal stage, provide a substrate such as sawdust or vermiculite (B1170534) for pupation.

  • Adult Maintenance:

    • Place pupae in emergence cages.

    • Provide adult moths with a 10% sucrose (B13894) or honey solution on a cotton wick.

    • Line the cages with paper for oviposition.

B. Rearing of Aedes aegypti (Yellow Fever Mosquito)

  • Egg Hatching:

    • Submerge egg papers in a tray containing deoxygenated water (e.g., boiled and cooled tap water) or a nutrient broth solution.

    • Maintain at 27 ± 1°C. Larvae will hatch within 24-48 hours.

  • Larval Rearing:

    • Transfer larvae to larger trays with dechlorinated tap water at a density of approximately 200-300 larvae per liter.

    • Provide a diet of finely ground fish food, yeast, or liver powder daily.

    • Maintain at 27 ± 1°C and 70-80% RH.

  • Pupal Collection:

    • Collect pupae using a fine mesh net or a pipette and transfer them to a cup of water inside an adult emergence cage.

  • Adult Maintenance:

    • Provide adult mosquitoes with a 10% sucrose solution via a cotton wick.

    • For egg production, provide a blood meal (e.g., defibrinated animal blood through a membrane feeding system) to females aged 3-5 days.

    • Place a small container with a moist filter paper or fabric strip as an oviposition substrate inside the cage.

    • Maintain adults at 27 ± 1°C, 70-80% RH, and a 12:12 hour (light:dark) photoperiod.

II. Bioassay Protocols

A. Topical Application Bioassay

This method is suitable for determining the dose-response of non-aquatic insects to this compound.

  • Preparation of Test Solutions:

    • Dissolve this compound in a volatile solvent such as acetone (B3395972) to prepare a stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution with acetone to obtain a range of desired concentrations.

  • Insect Handling:

    • Select healthy, uniform-sized insects of the desired developmental stage.

    • Anesthetize the insects briefly using CO2 or by chilling them on a cold plate.

  • Application:

    • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each anesthetized insect.

    • For the control group, apply the solvent only (acetone).

  • Observation:

    • Place the treated insects in clean containers with access to food and water.

    • Maintain the insects under standard rearing conditions.

    • Record mortality at 24, 48, and 72 hours post-treatment. Moribund insects (incapable of coordinated movement) should be considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LD50 (the dose required to kill 50% of the test population) and other lethal dose values using probit analysis.

B. Contact Toxicity Bioassay (Treated Filter Paper Method)

This method assesses the toxicity of the compound through tarsal contact.

  • Preparation of Treated Surfaces:

    • Dissolve this compound in acetone to prepare a range of concentrations.

    • Pipette a specific volume (e.g., 1 mL) of each solution onto a filter paper disc (sized to fit a petri dish).

    • Allow the solvent to evaporate completely in a fume hood, leaving a uniform residue of the compound on the filter paper.

    • Prepare control filter papers treated with acetone only.

  • Exposure:

    • Place the treated and control filter papers in the bottom of petri dishes.

    • Introduce a known number of test insects (e.g., 10-20) into each petri dish.

  • Observation:

    • Record the number of knocked-down or dead insects at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Calculate the LC50 (the concentration required to kill 50% of the test population) at different time points using probit analysis.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis Rearing Insect Rearing (e.g., S. littoralis or A. aegypti) Topical_App Topical Application Rearing->Topical_App Select insects Contact_Tox Contact Toxicity (Treated Filter Paper) Rearing->Contact_Tox Select insects Solution_Prep Preparation of Precocene II Solutions Solution_Prep->Topical_App Apply solutions Solution_Prep->Contact_Tox Treat filter papers Observation Mortality/Effect Observation Topical_App->Observation Contact_Tox->Observation Data_Analysis Data Analysis (Probit Analysis) Observation->Data_Analysis Results Determination of LD50 / LC50 Data_Analysis->Results

General workflow for insect bioassays with Precocene II.

Conclusion

This compound is a valuable research tool for investigating insect endocrinology and holds potential for the development of biorational insecticides. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust studies to evaluate the efficacy and mechanism of action of this and similar compounds. Careful adherence to standardized rearing and bioassay procedures is essential for obtaining reproducible and comparable results.

References

experimental protocols for 5,7-Dimethoxy-2,2-dimethylchromene in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for in vitro assays involving 5,7-Dimethoxy-2,2-dimethylchromene, a naturally occurring chromene derivative also known as ageratochromene or Precocene II. This compound, found in various plant species of the genus Ageratum, has garnered scientific interest for its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Summary of Quantitative Data

The following table summarizes the available quantitative data for the in vitro biological activities of this compound and related extracts.

Assay TypeTarget/Cell LineTest SubstanceResult (IC50/LC50)
Antifungal Activity Fusarium graminearum (inhibition of 3-acetyldeoxynivalenol (B190510) production)This compound1.2 µM[1][2]
Cytotoxicity Brine Shrimp Lethality BioassayMethanolic extract of Ageratum conyzoidesLC50: 1.32 µg/mL
Antioxidant Activity DPPH Radical ScavengingMethanolic extract of Ageratum conyzoidesIC50: 46.01 µg/mL
Anti-inflammatory Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 macrophagesEthanol extract of Ageratum conyzoides leavesIC50: 23.4 µg/mL
Anti-inflammatory Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 macrophagesEthanol extract of Ageratum conyzoides leavesIC50: 18.5 µg/mL

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the specific experimental conditions and research questions.

Anticancer Activity: MTT Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Griess Assay: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition and the IC50 value.

G cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 Cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Perform Griess Assay E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition and IC50 G->H

Workflow for the nitric oxide inhibition assay.
Antioxidant Activity: DPPH Radical Scavenging Assay

This colorimetric assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to test a range of concentrations.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution and 100 µL of the DPPH solution to each well. For the control, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

G cluster_workflow DPPH Assay Workflow A Prepare Sample and DPPH solutions B Mix Sample and DPPH A->B C Incubate for 30 min in the dark B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging and IC50 D->E

Workflow for the DPPH radical scavenging assay.

Signaling Pathways

The biological activities of this compound and related compounds are associated with the modulation of specific signaling pathways.

Pro-oxidative Mechanism of Action

The primary mechanism of action for this compound (Precocene II) involves a pro-oxidative effect within the mitochondria.[1][2][3]

G cluster_pathway Pro-oxidative Mechanism of this compound A This compound B Binds to Voltage-Dependent Anion Channel (VDAC) in Mitochondrial Outer Membrane A->B Targets C Increased Superoxide (O2-) Levels in Mitochondria B->C Leads to D Oxidative Stress C->D Causes E Inhibition of Cellular Processes (e.g., Trichothecene Production in Fungi) D->E Results in

Pro-oxidative mechanism of action.
Anti-inflammatory Signaling Pathway

Extracts of Ageratum conyzoides, which contain this compound, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

G cluster_pathway Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK p38, ERK, JNK TLR4->MAPK IKK IKK TLR4->IKK Compound This compound Compound->MAPK Compound->IKK iNOS_COX2 iNOS, COX-2 Expression MAPK->iNOS_COX2 activates transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->iNOS_COX2 activates transcription Inflammatory_Mediators NO, PGE2, Pro-inflammatory Cytokines iNOS_COX2->Inflammatory_Mediators leads to production of

Inhibition of NF-κB and MAPK pathways.

References

Application Notes and Protocols for Cell-Based Assays Involving 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxy-2,2-dimethylchromene is a member of the chromene class of organic compounds, which are prevalent in a variety of natural products. Chromene derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the biological activity of this compound and related compounds. While direct experimental data for this compound is limited, this guide leverages information from structurally similar molecules, such as Precocene II (6,7-dimethoxy-2,2-dimethylchromene) and other chromene analogs, to provide a comprehensive framework for research and drug discovery.

Data Presentation: Biological Activities of Chromene Derivatives

The following table summarizes the reported biological activities of various chromene derivatives, providing an indication of the potential therapeutic applications of this compound. It is important to note that these values are for related compounds and should be used as a reference for designing experiments with this compound.

Compound NameAssay TypeCell Line/OrganismEndpointResult
Precocene II (6,7-dimethoxy-2,2-dimethyl-2H-1-chromene)AntifungalAspergillus nigerEC50106.8 µg/mL[1]
Precocene II (6,7-dimethoxy-2,2-dimethyl-2H-1-chromene)AntifungalRhizoctonia solaniEC504.94 µg/mL[1]
Benzochromene DerivativeCytotoxicityMCF-7 (Breast Cancer)IC504.6 - 21.5 µM[2]
Benzochromene DerivativeCytotoxicityHCT-116 (Colon Cancer)IC50Data not specified[2]
Benzochromene DerivativeCytotoxicityHepG-2 (Liver Cancer)IC50Data not specified[2]
5,7-DimethoxyflavoneCytotoxicityHepG2 (Liver Cancer)IC5025 µM[3][4]

Experimental Protocols

Cytotoxicity and Antiproliferative Assays

a. MTT Assay for Cell Viability

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

b. Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Prepare Compound Dilutions incubate Incubate (24-72h) treat->incubate Treat Cells add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Workflow for MTT-based cytotoxicity assay.
Anti-inflammatory Assays

a. Griess Assay for Nitric Oxide Production

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The anti-inflammatory potential of this compound is assessed by its ability to inhibit NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

b. NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates to Nucleus DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Simplified NF-κB signaling pathway in inflammation.
Antifungal Susceptibility Assay

a. Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of this compound against fungal pathogens.

Materials:

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • RPMI-1640 medium (buffered with MOPS)

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

c. Antifungal Susceptibility Testing Workflow

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_dilutions Prepare Compound Dilutions in 96-well Plate prep_dilutions->inoculate incubate Incubate (24-48h) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Workflow for antifungal susceptibility testing.

Disclaimer

The experimental protocols and data presented in these application notes are intended for guidance and informational purposes only. The quantitative data provided is for compounds structurally related to this compound, and therefore, the actual biological activity of this compound may differ. Researchers should optimize these protocols for their specific experimental conditions and cell lines. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for the Biological Evaluation of 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethoxy-2,2-dimethylchromene is a member of the chromene class of heterocyclic compounds, a scaffold known for a wide range of biological activities. While specific biological data for this compound is limited in publicly available literature, its structural analogs have demonstrated significant potential as anticancer and anti-inflammatory agents. These application notes provide a comprehensive guide for the formulation and biological evaluation of this compound, drawing upon established protocols for closely related chromene derivatives. The provided methodologies for cytotoxicity screening and anti-inflammatory assays, along with representative data and signaling pathways, will enable researchers to effectively investigate the therapeutic potential of this compound.

Formulation for Biological Studies

For in vitro biological assays, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol for Preparation of Stock Solution:

  • Weigh a precise amount of this compound powder.

  • Dissolve the powder in cell culture grade DMSO to a final concentration of 10-100 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Potential Biological Activities and Assays

Based on the known biological activities of structurally related chromene derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Activity: Many chromene derivatives exhibit cytotoxic effects against various cancer cell lines.[1][2][3]

  • Anti-inflammatory Activity: Several chromene and coumarin (B35378) analogs have been shown to suppress pro-inflammatory mediators.[4][5]

The following sections provide detailed protocols for assessing these potential activities.

Anticancer Activity Evaluation

Data Presentation: Cytotoxicity of Chromene Derivatives

The following table summarizes the cytotoxic activities (IC50 values) of various chromene derivatives against common human cancer cell lines, providing a comparative context for newly generated data on this compound.

Compound ClassSpecific Derivative/CompoundCell LineIC50 (µM)Reference
BenzochromeneDerivative SeriesMCF-7 (Breast)4.6 - 21.5[1]
BenzochromeneDerivative SeriesHCT-116 (Colon)Data not specified[3]
BenzochromeneDerivative SeriesHepG-2 (Liver)Data not specified[3]
5,7-Dimethoxyflavone5,7-DimethoxyflavoneHepG2 (Liver)25[6]
Dihydropyrano[3,2-c]chromeneDerivative SeriesVariousPotent Activity[7]
4H-ChromenesC4-malononitrile substitutedHep2, A549, HT-29, HeLaSignificant Activity[8]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: General Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treatment Treat Cells with Compound prep_cells->treatment prep_compound Prepare Serial Dilutions of Compound prep_compound->treatment incubation Incubate for 24-72h treatment->incubation mtt_assay Add MTT and Incubate incubation->mtt_assay solubilize Solubilize Formazan mtt_assay->solubilize read_plate Measure Absorbance solubilize->read_plate calc_viability Calculate Cell Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

General Workflow for MTT Cytotoxicity Assay.

Anti-inflammatory Activity Evaluation

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol describes the assessment of the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, based on the Griess assay.[4]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Sodium nitrite (B80452) (NaNO2) standard

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a compound-only group to assess cytotoxicity.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by the compound compared to the LPS-only group.

Visualization: Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of related dimethoxy-chromene analogs are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[4] The following diagram illustrates this proposed mechanism of action.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk ProInflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) ERK->ProInflammatory JNK->ProInflammatory p38->ProInflammatory IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB NFkB->ProInflammatory translocates to nucleus & induces transcription Compound This compound Compound->ERK Compound->JNK Compound->p38 Compound->Ikk

References

Applications of 5,7-Dimethoxy-2,2-dimethylchromene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethoxy-2,2-dimethylchromene, also widely known as Precocene II, is a naturally occurring chromene derivative isolated from plants of the genus Ageratum. While its most prominent and well-documented biological activity is as an anti-juvenile hormone in insects, the chromene scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological properties. This document provides an overview of the known applications of this compound, its mechanism of action, and protocols for evaluating its and related compounds' biological activities. Furthermore, we explore potential therapeutic applications based on the bioactivity of structurally similar molecules, providing a basis for future drug discovery and development efforts.

Chemical Structure and Properties

  • IUPAC Name: 6,7-Dimethoxy-2,2-dimethyl-2H-chromene

  • Synonyms: Precocene II, Ageratochromene

  • CAS Number: 644-06-4

  • Molecular Formula: C₁₃H₁₆O₃

  • Molecular Weight: 220.26 g/mol

Primary Application: Insect Control

This compound is a potent anti-juvenile hormone agent in various insect species. It acts as a pro-allatocidin, meaning it is a precursor to a toxin that specifically targets the corpora allata, the glands responsible for synthesizing juvenile hormone.

Mechanism of Action: The molecule is bioactivated by cytochrome P450 monooxygenases within the corpora allata to a highly reactive and cytotoxic 3,4-epoxide. This epoxide alkylates essential cellular macromolecules, leading to cell death, gland atrophy, and a halt in juvenile hormone production.[1][2] This disruption of hormonal balance induces precocious metamorphosis in larval stages, resulting in sterile "adultoids," and can sterilize adult insects.[3][4]

Precocene_II_Mechanism Mechanism of Action of Precocene II in Insect Corpora Allata Precocene_II This compound (Precocene II) Corpora_Allata Corpora Allata Gland Cells Precocene_II->Corpora_Allata Enters P450 Cytochrome P450 Monooxygenases Corpora_Allata->P450 Contains Epoxide Reactive 3,4-Epoxide (Cytotoxic Intermediate) P450->Epoxide Bioactivates Alkylation Alkylation Epoxide->Alkylation Macromolecules Cellular Macromolecules (Proteins, Nucleic Acids) Macromolecules->Alkylation Cell_Death Cell Death and Gland Atrophy Alkylation->Cell_Death JH_Inhibition Inhibition of Juvenile Hormone (JH) Biosynthesis Cell_Death->JH_Inhibition Biological_Effect Precocious Metamorphosis & Sterilization JH_Inhibition->Biological_Effect

Precocene II Bioactivation and Cytotoxic Effect in Insects.

Potential Applications in Mammalian Systems

Direct studies on the therapeutic applications of this compound in humans are limited. However, research on structurally related compounds suggests potential avenues for investigation in oncology and metabolic diseases. It is crucial to note that Precocene II has demonstrated toxicity in mammalian cells, including rat hepatocytes and human HeLa cells, primarily through mitochondrial damage.[3][5] This highlights the need for careful analog design to separate therapeutic effects from cytotoxicity.

Potential Anticancer Activity

The chromene scaffold is present in numerous compounds with demonstrated anticancer properties. While direct evidence for this compound is sparse, a closely related compound, 5,7-dimethoxyflavone , has shown efficacy against the human liver cancer cell line HepG2.

Quantitative Data: Anticancer Activity of a Related Chromene

Compound Cell Line Activity IC₅₀ Value (µM) Reference

| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | Cytotoxicity | 25 |[1] |

This suggests that the 5,7-dimethoxy substitution pattern on a chromene-like core may contribute to cytotoxic effects in cancer cells. The proposed mechanism for related flavonoids often involves the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.[1]

Potential in Metabolic Disease (NAFLD/NASH)

Non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH) are significant areas of unmet medical need. A synthetic derivative, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one , has been identified as a promising agent for reducing lipid accumulation in hepatocytes.

Quantitative Data: Lipid-Lowering Effects of a Related Chromene

Compound Cell Line Activity IC₅₀ Value (µM) CC₅₀ Value (µM) Reference

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Huh7 (Hepatocyte) | Lipid Accumulation Inhibition | 32.2 ± 2.1 | > 100 |[6] |

The mechanism of this lipid-lowering effect involves the up-regulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), which promotes fat catabolism.[6] This finding indicates that the 5,7-dimethoxychromene core could be a valuable starting point for developing new therapeutics for metabolic liver diseases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route based on established methods for chromene synthesis.

Synthesis_Workflow Plausible Synthesis Workflow for this compound start Starting Material: 3,5-Dimethoxyphenol (B141022) step1 Step 1: O-Propargylation (Formation of Propargyl Ether) start->step1 reagent1 Reagent: 3-Chloro-3-methyl-1-butyne (B142711) reagent1->step1 intermediate Intermediate: 1-(1,1-Dimethyl-2-propyn-1-yloxy)-3,5-dimethoxybenzene step1->intermediate step2 Step 2: Claisen Rearrangement/Cyclization (Microwave-assisted) intermediate->step2 product Final Product: This compound step2->product

Synthetic pathway for this compound.

Materials:

  • 3,5-Dimethoxyphenol

  • 3-Chloro-3-methyl-1-butyne

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • N,N-Diethylaniline

  • Microwave reactor

Procedure:

  • Synthesis of 1-(1,1-Dimethyl-2-propyn-1-yloxy)-3,5-dimethoxybenzene (Propargyl Ether):

    • To a solution of 3,5-dimethoxyphenol (1 equivalent) in acetone, add K₂CO₃ (2 equivalents).

    • Add 3-chloro-3-methyl-1-butyne (1.2 equivalents) dropwise.

    • Reflux the mixture for 24 hours.

    • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the propargyl ether intermediate.

  • Microwave-Assisted Cyclization to this compound:

    • Place the propargyl ether intermediate in a microwave-safe vessel with N,N-diethylaniline as a high-boiling solvent.

    • Heat the mixture in a microwave reactor at approximately 200-220 °C for 20-30 minutes.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and purify by column chromatography to obtain the final product.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of a compound on a cancer cell line, such as HepG2.

Materials:

  • HepG2 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compound (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Protocol 3: In Vitro Lipid Accumulation Assay

This protocol is for assessing the ability of a compound to inhibit lipid accumulation in hepatocytes, such as Huh7 cells.

Lipid_Accumulation_Workflow Workflow for In Vitro Lipid Accumulation Assay seed_cells 1. Seed Huh7 Cells in 96-well plate incubate1 2. Incubate 24h (Cell Adherence) seed_cells->incubate1 induce_steatosis 3. Induce Steatosis (e.g., Oleic Acid) incubate1->induce_steatosis treat_compound 4. Treat with Test Compound (Various Concentrations) induce_steatosis->treat_compound incubate2 5. Incubate 24h treat_compound->incubate2 fix_stain 6. Fix Cells & Stain (BODIPY or Oil Red O) incubate2->fix_stain imaging 7. High-Content Imaging or Microscopy fix_stain->imaging quantify 8. Quantify Lipid Droplets (Fluorescence Intensity/Area) imaging->quantify

Lipid accumulation assay experimental workflow.

Materials:

  • Huh7 cells

  • DMEM with 10% FBS

  • Oleic acid-BSA complex (to induce lipid accumulation)

  • Test compound dissolved in DMSO

  • 96-well imaging plates

  • BODIPY 493/503 fluorescent dye

  • Hoechst 33342 (for nuclear staining)

  • Paraformaldehyde (for cell fixation)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed Huh7 cells into a 96-well imaging plate at a suitable density (e.g., 5,000 cells/well). Incubate for 24 hours.

  • Induction and Treatment: Prepare a medium containing an oleic acid-BSA complex (e.g., 125 µM oleic acid) to induce steatosis. Prepare serial dilutions of the test compound in this medium.

  • Replace the existing medium with the compound-containing, oleic acid-rich medium. Include positive (oleic acid only) and negative (medium only) controls. Incubate for 24 hours.

  • Fixation and Staining:

    • Remove the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Stain the cells with a solution containing BODIPY 493/503 (for lipid droplets) and Hoechst 33342 (for nuclei) for 30 minutes.

  • Imaging and Analysis:

    • Wash the cells to remove excess stain.

    • Acquire images using a high-content imaging system.

    • Use image analysis software to segment the cells based on the nuclear stain and quantify the fluorescence intensity or area of the lipid droplets within each cell.

    • Calculate the percentage of lipid accumulation inhibition relative to the positive control and determine the IC₅₀ value.

Conclusion

This compound (Precocene II) is a molecule with a well-defined application in entomology as an anti-juvenile hormone. While its inherent cytotoxicity in mammalian cells presents a challenge for direct therapeutic use, its chemical scaffold holds potential for medicinal chemistry. The demonstrated activities of closely related 5,7-dimethoxychromene derivatives in cancer and metabolic disease models provide a strong rationale for the synthesis and evaluation of novel analogs. The protocols outlined here offer standardized methods for the synthesis and biological evaluation of such compounds, paving the way for the development of new therapeutic agents based on this versatile chemical core.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,7-Dimethoxy-2,2-dimethylchromene synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I rectify this?

  • Answer: Low to no yield in the synthesis of this compound can stem from several factors. A primary cause can be the purity of the starting materials, particularly the 3,5-dimethoxyphenol (B141022) and 3-methyl-2-butenal (B57294). Impurities can interfere with the reaction. It is also crucial to maintain anhydrous (dry) conditions, as moisture can deactivate many catalysts and reagents used in this type of synthesis.

    Another significant factor is the choice and activity of the catalyst. If using a Lewis acid or a base catalyst, ensure it is fresh and active. The reaction temperature is also critical; it should be optimized to be high enough to drive the reaction forward but not so high as to cause decomposition of reactants or products. Finally, insufficient reaction time can lead to incomplete conversion of the starting materials. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction duration.

Issue 2: Formation of Multiple Byproducts

  • Question: My final product mixture shows multiple spots on the TLC plate, indicating the presence of several byproducts. How can I improve the selectivity of my reaction?

  • Answer: The formation of byproducts is a common challenge. To enhance the selectivity towards this compound, several strategies can be employed. The choice of catalyst is paramount, as it can significantly influence the reaction pathway. Experimenting with different catalysts, such as milder Lewis acids or specific basic catalysts, may favor the desired product.

    Careful control of the reaction temperature is also essential. Running the reaction at a lower temperature for a longer period can sometimes minimize the formation of side products that are favored at higher temperatures. The order of addition of reactants can also play a role in multi-component reactions. Consider adding the catalyst to the mixture of the phenol (B47542) and aldehyde, or vice versa, to see if it impacts the product distribution.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the this compound from the crude reaction mixture. What are the recommended purification techniques?

  • Answer: The most common and effective methods for purifying chromene derivatives are column chromatography and recrystallization. For column chromatography, selecting the appropriate solvent system (eluent) is crucial for good separation. A typical starting point for non-polar compounds like this chromene would be a mixture of hexane (B92381) and ethyl acetate (B1210297), with the polarity gradually increased. Monitoring the fractions by TLC will help in identifying and combining the pure product fractions.

    If the crude product is a solid and relatively pure, recrystallization can be an excellent purification method. The key is to find a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at room temperature. This allows for the formation of pure crystals upon cooling. Common solvents for recrystallization of chromene derivatives include ethanol, methanol, or mixtures with water.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method for the synthesis of this compound (also known as Precocene II) involves the reaction of 3,5-dimethoxyphenol with 3-methyl-2-butenal (prenal). This reaction is typically catalyzed by an acid or a base and proceeds via a chromene ring formation.

Q2: What are the key reaction parameters to optimize for this synthesis?

A2: The key parameters to optimize for a successful synthesis include the choice of catalyst, solvent, reaction temperature, and reaction time. The interplay of these factors will ultimately determine the yield and purity of the final product.

Q3: Are there any "green" or more environmentally friendly approaches for this synthesis?

A3: Yes, green chemistry principles can be applied to chromene synthesis. This includes the use of more environmentally benign solvents (e.g., ethanol, water), solvent-free reaction conditions, the use of reusable solid acid or base catalysts, and energy-efficient methods such as microwave-assisted synthesis. These approaches aim to reduce waste and the use of hazardous materials.[1]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of chromene derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PiperidineEthanolReflux6>90[2]
Phenylboronic acidAcetic acid/Toluene (B28343)Not specifiedNot specifiedGood[3]
Lewis Acid (e.g., AlCl₃)DichloromethaneRoom Temp to Reflux2-24Variable[4]
Solid Acid CatalystSolvent-free80-1201-5HighGeneral

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethoxyphenol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Reagent Addition: To this solution, add 3-methyl-2-butenal (1.1 to 1.5 equivalents).

  • Catalyst Addition: Carefully add the chosen catalyst (e.g., a catalytic amount of a Lewis acid like BF₃·OEt₂ or a base like piperidine).

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a suitable aqueous solution (e.g., saturated sodium bicarbonate solution if an acid catalyst was used).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Mandatory Visualization

Synthesis_Pathway Reactant1 3,5-Dimethoxyphenol Intermediate Reaction Intermediate Reactant1->Intermediate Reactant2 3-Methyl-2-butenal Reactant2->Intermediate Catalyst Catalyst (e.g., Lewis Acid or Base) Catalyst->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Anhydrous) Start->CheckConditions OptimizeCatalyst Optimize Catalyst (Type, Loading) CheckPurity->OptimizeCatalyst CheckConditions->OptimizeCatalyst Purification Optimize Purification (Column Chromatography, Recrystallization) OptimizeCatalyst->Purification Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting workflow for improving synthesis yield and purity.

Logical_Relationships Yield Product Yield Purity Product Purity Catalyst Catalyst Choice Catalyst->Yield Catalyst->Purity Temperature Reaction Temperature Temperature->Yield Temperature->Purity Time Reaction Time Time->Yield Time->Purity Solvent Solvent Polarity Solvent->Yield Solvent->Purity

Caption: Relationship between reaction parameters and product yield/purity.

References

Technical Support Center: HPLC Purification of 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5,7-Dimethoxy-2,2-dimethylchromene by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC purification of this compound.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer: Poor peak shape is a common issue in HPLC and can be caused by several factors.[1] For this compound, which is a relatively non-polar compound, peak tailing is more common and can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.[2] Try reducing the sample concentration or injection volume.

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the methoxy (B1213986) groups of the analyte, causing tailing. Using a base-deactivated column or adding a competitive base (e.g., a small amount of triethylamine) to the mobile phase can mitigate this.

  • Mobile Phase pH: While less critical for non-ionizable compounds like this chromene, the mobile phase pH can influence the ionization state of silanol groups. Ensure the mobile phase pH is in a range that minimizes these secondary interactions (typically pH 2-4 for reversed-phase silica (B1680970) columns).

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shapes.[2] If the column is old or has been used with aggressive mobile phases, consider replacing it.

Question: My this compound peak is co-eluting with an impurity. How can I improve the resolution?

Answer: Achieving good resolution is key to obtaining high-purity material.[1] When facing co-elution, several parameters can be adjusted to improve the separation.

  • Optimize the Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase in a reversed-phase method significantly impact selectivity.[3][4] For chromenes, a mobile phase of acetonitrile (B52724) and water is common.[5][6] Systematically varying the acetonitrile concentration can alter the retention times and potentially resolve the co-eluting peaks. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

  • Change the Organic Modifier: If acetonitrile does not provide adequate resolution, switching to methanol (B129727) can alter the selectivity of the separation. Methanol and acetonitrile have different solvent properties and will interact differently with the analyte and the stationary phase.

  • Adjust the Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially altered selectivity.[4] However, be mindful of the compound's stability at elevated temperatures.

  • Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful way to alter selectivity.[3] Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase from another manufacturer) to introduce different separation mechanisms.

Question: I am experiencing a drifting or noisy baseline during my HPLC run. What could be the cause?

Answer: An unstable baseline can interfere with peak detection and integration, compromising the accuracy of your purification.[7]

  • Mobile Phase Issues: Ensure your mobile phase solvents are of high purity and have been properly degassed to prevent bubble formation in the pump and detector.[2] A contaminated mobile phase can also lead to a rising baseline, especially in gradient elution.

  • Pump Malfunction: Fluctuations in pump pressure can cause a wavy baseline.[2] This may be due to air bubbles in the pump head, worn pump seals, or faulty check valves.

  • Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can lead to a drifting baseline. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Detector Issues: A failing lamp in a UV detector can cause significant noise. Also, ensure the detector flow cell is clean.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a C18 column?

A common starting point for reversed-phase HPLC of chromene derivatives is a mobile phase consisting of acetonitrile (MeCN) and water.[5][6] A gradient of increasing acetonitrile concentration, for example, from 50% to 95% MeCN over 20-30 minutes, is often a good starting point for method development. A small amount of acid, such as 0.1% formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape.[5][6]

Q2: How should I prepare my sample of this compound for HPLC injection?

The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase itself, to ensure good peak shape. Given the non-polar nature of this compound, it should be readily soluble in mixtures of acetonitrile and water or methanol and water. It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or instrument tubing.[8]

Q3: What detection wavelength is appropriate for this compound?

Chromenes typically exhibit strong UV absorbance. To determine the optimal wavelength for detection, it is best to run a UV-Vis spectrum of the compound. If this is not possible, a common starting point for aromatic compounds is around 254 nm. For more specific detection, a photodiode array (PDA) detector can be used to monitor a range of wavelengths and select the absorbance maximum of the target compound.

Q4: Can I use a normal-phase HPLC method for this compound?

Yes, normal-phase HPLC can also be used for the purification of relatively non-polar compounds like this compound. In normal-phase chromatography, a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate) is used with a polar stationary phase (e.g., silica). This can be a valuable alternative if you are unable to achieve the desired separation using reversed-phase HPLC.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Retention and Resolution

% Acetonitrile in Water (v/v)Retention Time of this compound (min)Resolution (Rs) between Analyte and ImpurityPeak Shape
70%12.51.2Good
65%15.81.8Excellent
60%20.12.5Excellent
55%25.32.3Tailing

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on the specific column, instrument, and impurity profile.

Table 2: Common HPLC Troubleshooting Scenarios

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary silanol interactions, column overload, low mobile phase pH.Use a base-deactivated column, add a competitive base to the mobile phase, reduce sample concentration.
Peak Fronting Column overload, low column temperature.Reduce sample concentration, increase column temperature.
Split Peaks Clogged inlet frit, partially blocked injector, sample solvent incompatible with mobile phase.Back-flush the column, clean or replace the injector components, dissolve the sample in the mobile phase.[7]
Retention Time Shifts Inconsistent mobile phase preparation, fluctuating column temperature, pump malfunction.Prepare fresh mobile phase, use a column oven for temperature control, check pump performance.[7]
Loss of Resolution Column degradation, change in mobile phase composition.Replace the column, prepare fresh mobile phase.[7]

Experimental Protocols

Protocol: Analytical HPLC Method Development for this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B (linear gradient)

    • 25-30 min: 95% B (hold)

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or the determined λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve & Filter Sample Injector Injector Sample->Injector MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Column HPLC Column Injector->Column Pump->Injector Detector Detector Column->Detector Waste Waste Detector->Waste Analytical Collector Fraction Collector Detector->Collector Preparative Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Analyze & Integrate Peaks Chromatogram->Analysis

Caption: A typical workflow for HPLC purification.

Troubleshooting_Flowchart Start Problem Observed in Chromatogram ProblemType Identify Problem Type Start->ProblemType PeakShape Poor Peak Shape? ProblemType->PeakShape Peak Resolution Poor Resolution? ProblemType->Resolution Resolution Retention Retention Time Shift? ProblemType->Retention Retention Baseline Baseline Issue? ProblemType->Baseline Baseline PeakShape->Resolution No CheckOverload Reduce Sample Concentration PeakShape->CheckOverload Yes Resolution->Retention No CheckMobilePhase Optimize Mobile Phase Resolution->CheckMobilePhase Yes Retention->Baseline No CheckTemp Check Column Temperature Retention->CheckTemp Yes CheckPump Check Pump & Degasser Baseline->CheckPump Yes CheckColumn Check/Replace Column CheckOverload->CheckColumn CheckMobilePhase->CheckColumn CheckTemp->CheckPump

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Synthesis of 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,7-Dimethoxy-2,2-dimethylchromene.

Troubleshooting Guide

This guide addresses common issues and unexpected results encountered during the synthesis of this compound, which is typically synthesized from 3,5-dimethoxyphenol (B141022) and a prenylating agent such as prenyl bromide or isoprene.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Competing O-prenylation of the phenolic hydroxyl group. - Formation of C-prenylated isomers at other positions of the aromatic ring. - Incomplete reaction.- Optimize reaction conditions (temperature, solvent, base) to favor C-alkylation. - Use a Lewis acid catalyst to promote regioselective C-alkylation. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
Presence of multiple spots on TLC after reaction - Formation of a mixture of O-prenylated and C-prenylated products. - Presence of isomeric C-prenylated byproducts. - Unreacted starting materials.- Utilize column chromatography for purification. A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is often effective. - Adjust the polarity of the eluent to achieve better separation of isomers.
Product instability or decomposition - The chromene ring can be sensitive to acidic conditions.- Avoid prolonged exposure to strong acids during workup and purification. - Store the purified product under an inert atmosphere and at low temperatures.
Difficulty in separating the desired product from byproducts - Similar polarities of the desired product and its isomers.- Employ high-performance liquid chromatography (HPLC) for more efficient separation. - Consider derivatization of the phenolic byproducts to alter their polarity before chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The synthesis of this compound from 3,5-dimethoxyphenol and a prenylating agent can lead to several byproducts. The most common ones arise from competing O-alkylation versus C-alkylation and the substitution pattern on the aromatic ring. Key byproducts include:

  • O-Prenylated Product: 3-Methoxy-5-(3-methylbut-2-enyloxy)phenol. This is formed by the alkylation of the phenolic oxygen.

  • C-Prenylated Isomers: Besides the desired product, other C-prenylated isomers can be formed, such as 2,4-dimethoxy-6-(3-methylbut-2-enyl)phenol.

  • Bis-prenylated Products: In some cases, double addition of the prenyl group to the aromatic ring can occur.

The formation of these byproducts is influenced by the reaction conditions.

Q2: How can I minimize the formation of the O-prenylated byproduct?

A2: Minimizing O-prenylation in favor of C-prenylation is a common challenge in phenol (B47542) chemistry. Strategies include:

  • Choice of Solvent: Using non-polar solvents can favor C-alkylation.

  • Use of a Lewis Acid: Lewis acids can coordinate to the phenolic oxygen, reducing its nucleophilicity and promoting electrophilic aromatic substitution on the ring.

  • Temperature Control: Higher temperatures can sometimes favor the Claisen rearrangement of the initially formed O-prenylated ether to the C-alkylated product, but this can also lead to other rearranged byproducts.

Q3: Is the Claisen rearrangement a viable route to synthesize this compound?

A3: Yes, a Claisen rearrangement can be a key step. The synthesis can proceed through the initial O-prenylation of 3,5-dimethoxyphenol to form 3-methoxy-5-(3-methylbut-2-enyloxy)phenol, followed by a thermally or acid-catalyzed[1][1]-sigmatropic rearrangement to the C-prenylated intermediate, which then cyclizes to the chromene. However, controlling the regioselectivity of the rearrangement is crucial to avoid the formation of undesired isomers.

Quantitative Data on Byproduct Formation

The relative amounts of the desired product and byproducts are highly dependent on the specific reaction conditions. The following table provides a representative, illustrative example of a product distribution that might be observed.

Compound Structure Typical Yield (%)
This compound Desired Product40 - 60
3-Methoxy-5-(3-methylbut-2-enyloxy)phenol O-Prenylated Byproduct20 - 30
2,4-Dimethoxy-6-(3-methylbut-2-enyl)phenol C-Prenylated Isomer10 - 20
Bis-prenylated Products -5 - 10

Note: These values are illustrative and can vary significantly.

Experimental Protocols

Synthesis of this compound via Prenylation of 3,5-Dimethoxyphenol

This protocol describes a general method for the synthesis of this compound.

Materials:

  • 3,5-Dimethoxyphenol

  • Prenyl bromide (3-methyl-2-butenyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)

  • Lewis acid (optional, e.g., BF₃·OEt₂)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of 3,5-dimethoxyphenol in the chosen anhydrous solvent, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide dropwise to the suspension.

  • (Optional) If using a Lewis acid, cool the reaction mixture and add the Lewis acid cautiously.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the desired this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 3,5-Dimethoxyphenol + Prenylating Agent reaction Reaction: Base, Solvent, Heat start->reaction workup Aqueous Workup reaction->workup crude Crude Product Mixture workup->crude chromatography Column Chromatography crude->chromatography product Pure 5,7-Dimethoxy- 2,2-dimethylchromene chromatography->product byproducts Isolated Byproducts chromatography->byproducts

Caption: Experimental workflow for the synthesis and purification of this compound.

byproduct_formation cluster_pathways Reaction Pathways cluster_products Products reactant 3,5-Dimethoxyphenoxide + Prenyl Cation c_alkylation C-Alkylation (Electrophilic Aromatic Substitution) reactant->c_alkylation Favored by Lewis Acids o_alkylation O-Alkylation reactant->o_alkylation desired_product This compound (Desired Product) c_alkylation->desired_product isomer_byproduct C-Prenylated Isomers (Byproducts) c_alkylation->isomer_byproduct o_byproduct O-Prenylated Ether (Byproduct) o_alkylation->o_byproduct

Caption: Logical relationships in the formation of byproducts during the synthesis of this compound.

References

stability and degradation issues of 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dimethoxy-2,2-dimethylchromene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. For long-term storage, a temperature of -20°C in a freezer is advisable. The container should be tightly sealed to prevent exposure to moisture and air.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The aryl methyl ether linkages can undergo hydrolysis under acidic conditions to yield the corresponding phenols.

  • Oxidation: The chromene ring and the dimethyl groups are potential sites for oxidation, which can lead to the formation of various oxygenated derivatives.

  • Photodegradation: Chromene derivatives are known to be sensitive to light. Photodegradation can involve the cleavage of the pyran ring.[1]

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound. This method should be capable of separating the intact compound from its potential degradation products. Regular analysis of samples stored under various conditions will provide data on the compound's stability over time.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.
  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.

    • Check Solution Stability: If working with solutions, assess their stability over the experimental timeframe. It is advisable to prepare fresh solutions for each experiment.

    • Perform Purity Check: Use a validated analytical method, such as HPLC, to check the purity of the compound from the stock vial and in the experimental solutions.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[2][3][4] This will help in tentatively identifying the unknown peaks.

    • Mass Spectrometry (MS) Analysis: Couple the HPLC system with a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peaks, which will aid in their structural elucidation.

    • Optimize Chromatographic Method: Adjust the HPLC method parameters (e.g., mobile phase composition, gradient, column) to achieve better separation of the parent compound and its degradation products.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under different stress conditions.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photodegradation Photodegradation A This compound B 5-Hydroxy-7-methoxy-2,2-dimethylchromene A->B H+ C 7-Hydroxy-5-methoxy-2,2-dimethylchromene A->C H+ E Epoxide Derivative A->E [O] F Hydroxylated Derivatives A->F [O] G Ring-Opened Products A->G D 5,7-Dihydroxy-2,2-dimethylchromene B->D H+ C->D H+

Caption: Proposed degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.[2][3][4]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C24, 48, 72 hours
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal Degradation Solid state80°C7 days
Photostability Solid state & SolutionICH Q1B conditionsAs per guidelines

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • For each stress condition, mix the stock solution with the specified reagent or expose the compound (solid or solution) to the indicated condition.

  • At each time point, withdraw an aliquot of the sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method Development

The following table provides a starting point for developing a stability-indicating HPLC method for this compound.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a higher percentage of A and gradually increase B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV, scan for optimal wavelength (e.g., 254 nm, 280 nm)
Injection Volume 10 µL

Methodology:

  • Prepare mobile phases and equilibrate the HPLC system.

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study to assess the separation of the parent peak from the degradation product peaks.

  • Optimize the gradient, flow rate, and other parameters to achieve adequate resolution (>2) between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G cluster_0 Method Development cluster_1 Method Validation A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Determine Optimal Wavelength B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision F->G H Robustness G->H

Caption: Logical relationship for HPLC method development and validation.

References

Technical Support Center: Scale-Up of 5,7-Dimethoxy-2,2-dimethylchromene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 5,7-Dimethoxy-2,2-dimethylchromene, particularly during scale-up operations.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format. The primary synthetic route considered is the acid-catalyzed condensation of 3,5-dimethoxyphenol (B141022) with 3,3-dimethylacrolein (prenal).

Question Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient catalyst. - Degradation of starting material or product. - Formation of byproducts.- Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials and the formation of the product. Extend the reaction time if necessary. - Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation. - Catalyst Screening: Experiment with different acid catalysts (e.g., PTSA, sulfuric acid, Lewis acids like BF₃·OEt₂) and vary the catalyst loading to identify the most effective system. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenol (B47542) starting material.
Significant Formation of Byproducts - High reaction temperature. - Incorrect stoichiometry. - Presence of impurities in starting materials. - Unwanted side reactions like polymerization of the aldehyde.- Temperature Control: Maintain a consistent and optimal reaction temperature. Overheating can lead to undesired side reactions. - Stoichiometry: Ensure the correct molar ratio of reactants. An excess of the aldehyde can lead to polymerization. - Purity of Reagents: Use high-purity starting materials. Impurities can act as catalysts for side reactions. - Slow Addition: Add the aldehyde dropwise to the reaction mixture to maintain a low instantaneous concentration, which can suppress polymerization.
Difficulties in Product Purification - Co-elution of the product with impurities during chromatography. - Similar polarity of the product and byproducts. - Product oiling out during crystallization.- Chromatography Optimization: Experiment with different solvent systems and gradients for column chromatography to improve separation. Consider using a different stationary phase if co-elution persists. - Recrystallization: Test various solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can sometimes induce crystallization. Seeding with a small crystal of the pure product can also be beneficial. - Distillation: If the product is thermally stable, vacuum distillation could be a viable purification method on a larger scale.
Reaction Stalls or is Sluggish - Catalyst deactivation. - Insufficient mixing. - Low reaction temperature.- Catalyst Activity: Ensure the catalyst is fresh and active. Some catalysts can be sensitive to moisture. - Agitation: On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture. - Temperature: As mentioned, a slight increase in temperature might be necessary, but monitor for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key scale-up challenges?

The most common laboratory synthesis involves the acid-catalyzed reaction of 3,5-dimethoxyphenol with 3,3-dimethylacrolein. Key scale-up challenges include:

  • Exothermic Reaction: The initial condensation can be exothermic, requiring careful temperature control in large reactors to prevent runaway reactions and byproduct formation.

  • Catalyst Removal: Homogeneous acid catalysts can be difficult to remove on a large scale, potentially requiring multiple aqueous washes which can lead to emulsion formation and product loss.

  • Product Purification: While column chromatography is feasible in the lab, it is often not practical for large-scale production. Developing a robust crystallization or distillation procedure is crucial.

  • Byproduct Formation: At higher concentrations and temperatures typical of scale-up, the formation of polymeric and other side products can increase, complicating purification and reducing yield.

Q2: What are the typical byproducts in this synthesis and how can they be minimized?

Common byproducts can include:

  • Polymeric materials: Resulting from the self-condensation of 3,3-dimethylacrolein. This can be minimized by slow, controlled addition of the aldehyde and maintaining an optimal temperature.

  • Ortho- and para-alkylation products: Where the prenyl group attaches to the aromatic ring without forming the chromene ring. Optimizing the catalyst and reaction conditions can favor the desired cyclization.

  • Over-alkylation products: If other reactive sites are available on the phenol.

Q3: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction conversion, product formation, and the presence of impurities. It is essential for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and helps in identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific scale and equipment.

  • Reaction Setup: A clean, dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel is charged with 3,5-dimethoxyphenol and a suitable solvent (e.g., toluene (B28343) or xylene).

  • Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid, 5-10 mol%) is added to the mixture.

  • Heating: The mixture is heated to the desired reaction temperature (typically between 80-120 °C) with vigorous stirring.

  • Aldehyde Addition: 3,3-Dimethylacrolein (1.0-1.2 equivalents) is added dropwise via the addition funnel over a period of 1-2 hours to control the reaction exotherm.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the starting phenol is consumed.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

    • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Low Yield

Synthesis_Workflow Reactants 3,5-Dimethoxyphenol + 3,3-Dimethylacrolein Reaction Acid-Catalyzed Condensation Reactants->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Neutralization Neutralization & Washing Crude_Mixture->Neutralization Drying Drying Organic Layer Neutralization->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

overcoming solubility issues with 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

<_ Technical Support Center: 5,7-Dimethoxy-2,2-dimethylchromene

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a synthetic precocenoid, also known as Precocene II, with potential applications as an insect control agent.[1][2] Its molecular structure, characterized by a rigid, planar chromene ring system and lipophilic (fat-soluble) methoxy (B1213986) and dimethyl groups, leads to strong intermolecular forces in its solid state. This structure lacks sufficient polar groups, making it inherently difficult for water molecules to effectively surround and dissolve the compound, resulting in poor aqueous solubility.[3]

Q2: What organic solvents can be used to prepare a stock solution?

A2: While specific quantitative solubility data for this compound is not extensively published, it is readily soluble in common organic solvents like Dimethyl Sulfoxide (B87167) (DMSO), ethanol, and methanol.[4] DMSO is a powerful and versatile solvent capable of dissolving both polar and nonpolar compounds and is widely used for preparing high-concentration stock solutions for in vitro screening.[5]

Q3: What is the recommended starting point for preparing a stock solution?

A3: A common starting point is to prepare a 10 mM stock solution in 100% anhydrous DMSO.[6] This provides a concentrated stock that can be serially diluted for various experimental needs. It is crucial to use a high-purity, anhydrous grade of DMSO to avoid introducing water, which can cause precipitation.[6]

Q4: What are the main strategies to improve the working concentration of this compound in aqueous media for biological assays?

A4: The primary strategies involve using solubility-enhancing excipients and specialized formulation techniques. These include:

  • Co-solvency: Using a water-miscible organic solvent, like DMSO or ethanol, in the final aqueous solution.[3][7]

  • Surfactants/Micellar Solubilization: Employing non-ionic surfactants like Tween 80 or Polysorbate 20 to form micelles that encapsulate the hydrophobic compound.[8][9][10]

  • Complexation: Using cyclodextrins (e.g., HPβCD) to form inclusion complexes that have significantly enhanced aqueous solubility.[3][4]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range to increase surface area and dissolution rate.[3]

  • Solid Dispersions: Dispersing the compound in an inert carrier matrix to create an amorphous system with improved solubility.[3][8][11]

Troubleshooting Guide

Problem: My compound precipitates immediately when I dilute my DMSO stock into my aqueous cell culture medium or buffer.

  • Possible Cause: The final concentration of the compound exceeds its maximum solubility in the aqueous medium, a phenomenon known as "crashing out." The percentage of DMSO in the final solution may be too low to keep the compound dissolved.

  • Solutions & Troubleshooting Steps:

    • Decrease Final Concentration: Determine the maximum achievable concentration without precipitation by preparing a serial dilution of your compound in the final medium and observing for turbidity or precipitate formation.[10]

    • Increase Co-solvent Concentration: Ensure the final DMSO concentration is as high as tolerable for your specific assay, typically between 0.1% and 0.5% for cell-based experiments, to help maintain solubility.[3][4][6] Always include a vehicle control with the same final DMSO concentration.

    • Use a Surfactant: Before adding the compound's DMSO stock, supplement the aqueous medium with a low concentration of a biocompatible, non-ionic surfactant such as Tween 80 or Polysorbate 20.[10]

    • Change Dilution Method: Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring vigorously.[6] This rapid mixing can prevent localized high concentrations that lead to precipitation.

Problem: I cannot achieve a high enough concentration for my experiment without causing cellular toxicity from the solvent.

  • Possible Cause: The required therapeutic concentration of the compound is high, but the tolerable co-solvent (e.g., DMSO) concentration for your cells is low, creating a narrow experimental window.

  • Solutions & Troubleshooting Steps:

    • Employ Cyclodextrin (B1172386) Complexation: Prepare an inclusion complex of the compound with a cyclodextrin like Hydroxypropyl-beta-cyclodextrin (HPβCD). This can dramatically increase aqueous solubility, reducing the need for high concentrations of organic co-solvents.[3][4]

    • Prepare a Nanosuspension: This technique involves reducing the drug's particle size, which can increase its dissolution rate and saturation solubility.[3]

    • Consider a Self-Emulsifying Drug Delivery System (SEDDS): For in vivo or certain specialized in vitro models, a SEDDS formulation, which is a mixture of oils, surfactants, and co-solvents, can be used. These systems spontaneously form fine emulsions upon dilution in aqueous media.[7][8][12]

Quantitative Data Summary

Specific, experimentally determined solubility values for this compound are not widely available in the literature. However, the following table provides a qualitative guide to suitable solvents and a list of common solvents used for initial solubility testing of hydrophobic compounds.

Table 1: Solvent Selection Guide for this compound

SolventPolarity IndexSuitability for Stock SolutionNotes for Biological Assays
Dimethyl Sulfoxide (DMSO) 7.2Excellent Universal solvent for high-concentration stocks. Final concentration should typically be ≤ 0.5%.[6]
Ethanol (EtOH) 5.2Good Good for many organic compounds. Can be toxic to cells at higher concentrations.[6]
Methanol (MeOH) 6.6Good Alternative to ethanol. Generally more toxic to cells than ethanol.[6]
N,N-Dimethylformamide (DMF) 6.4Good Stronger solvent for highly insoluble compounds. Higher toxicity than DMSO.[6]
Aqueous Buffers / Water 9.0Poor The compound is poorly soluble in aqueous media, necessitating the use of the strategies outlined in this guide.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh 1-5 mg of this compound using a calibrated analytical balance.

  • Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO:

    • Volume (µL) = [Weight (mg) / 220.27 ( g/mol )] * 100,000

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.[6]

  • Facilitate Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If particles remain, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[6]

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[6]

Protocol 2: Using a Co-Solvent System for Aqueous Working Solutions

  • Prepare Intermediate Dilution: If a large dilution is required, perform an intermediate dilution of the DMSO stock solution in DMSO first (e.g., dilute the 10 mM stock 1:10 to get a 1 mM solution). This helps ensure accuracy.[6]

  • Final Dilution: Vigorously vortex the aqueous assay buffer or cell culture medium.

  • Add Stock to Aqueous Medium: While the aqueous medium is still vortexing, add the required volume of the DMSO stock solution dropwise to the side of the tube. This rapid dispersion is critical to prevent precipitation.[6]

  • Final Mix: Continue vortexing for another 10-20 seconds to ensure the final solution is homogenous.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to a separate aliquot of the aqueous medium.

Visualizations

G Troubleshooting Workflow: Compound Precipitation start Compound precipitates upon dilution into aqueous medium q1 Is the final DMSO concentration < 0.1%? start->q1 a1_yes Increase final DMSO to 0.1% - 0.5% (if tolerated by cells). Re-test. q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Was the stock added dropwise to vortexing buffer? a1_no->q2 a2_yes Proceed to next step q2->a2_yes Yes a2_no Modify dilution technique. Re-test. q2->a2_no No q3 Is the final compound concentration essential? a2_yes->q3 a3_yes Use advanced method: - Add Surfactant (e.g., Tween 80) - Use Cyclodextrin Complexation q3->a3_yes Yes a3_no Lower the final compound concentration until soluble. Determine max solubility. q3->a3_no No

Caption: Troubleshooting flowchart for compound precipitation.

G Experimental Workflow: Preparing a Working Solution cluster_stock Stock Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (Vortex/Sonicate) weigh->dissolve store 3. Aliquot and Store at -20°C dissolve->store vortex 4. Vigorously vortex aqueous medium store->vortex Begin Experiment add 5. Add DMSO stock dropwise while vortexing vortex->add use 6. Use immediately in assay add->use control Prepare Vehicle Control (Medium + same % DMSO) add->control

Caption: Workflow for preparing a working solution for assays.

References

preventing isomerization of 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the isomerization of 5,7-Dimethoxy-2,2-dimethylchromene during experiments.

Troubleshooting Guide: Preventing Isomerization

This guide addresses specific issues that may lead to the isomerization or degradation of this compound.

Issue 1: Sample discoloration or appearance of new peaks in analytical data (e.g., HPLC, NMR) after exposure to light.

  • Possible Cause: Photochemical isomerization. Chromene derivatives can be sensitive to light, particularly UV radiation, which can induce ring-opening to form colored merocyanine (B1260669) isomers.[1][2][3][4]

  • Solution:

    • Experimental Protocol:

      • Conduct all experimental manipulations in a dark room or under amber-colored lighting to minimize light exposure.

      • Wrap all glassware and storage containers (vials, flasks) with aluminum foil or use amber-colored glass vials.

      • When analyzing samples by techniques such as HPLC-UV, minimize the exposure time of the sample in the autosampler. If possible, use a cooled autosampler.

    • Logical Workflow for Troubleshooting Light Sensitivity:

      start Discoloration or New Peaks Observed check_light Were experiments conducted under ambient light? start->check_light protect_from_light Implement Light Protection: - Use amber vials - Wrap glassware in foil - Work in a dark room check_light->protect_from_light Yes further_investigation Issue Persists: Consider other factors (pH, Temp, Air) check_light->further_investigation No analyze_again Re-run analysis on a fresh, protected sample protect_from_light->analyze_again issue_resolved Issue Resolved analyze_again->issue_resolved Problem Solved analyze_again->further_investigation Problem Not Solved

      Caption: Troubleshooting workflow for light-induced isomerization.

Issue 2: Degradation of the compound in solution over time, especially in protic or aqueous solvents.

  • Possible Cause: Acid or base-catalyzed isomerization or hydrolysis. Chromenes can be unstable in strongly acidic or alkaline conditions.[5][6] Some derivatives are also known to isomerize in aqueous environments.[7][8]

  • Solution:

    • Experimental Protocol:

      • Ensure all solvents are neutral and free of acidic or basic impurities. Use freshly distilled or high-purity solvents.

      • If the experimental conditions require a specific pH, perform a stability study by incubating the compound at that pH for a short period and analyzing for degradation.

      • Avoid prolonged storage in aqueous or protic solutions. If necessary, prepare fresh solutions before use. For longer-term storage, use a non-polar aprotic solvent and store at low temperatures.[5]

    • pH Influence on Stability Pathway:

      compound This compound acid Strongly Acidic Conditions (H+) compound->acid base Strongly Alkaline Conditions (OH-) compound->base neutral Neutral pH (Aprotic Solvent) compound->neutral isomer Isomerization/ Degradation Products acid->isomer base->isomer stable Stable Compound neutral->stable

      Caption: Influence of pH on compound stability.

Issue 3: Sample degradation upon heating.

  • Possible Cause: Thermal degradation. High temperatures can lead to the breakdown of chromene compounds.[5]

  • Solution:

    • Experimental Protocol:

      • Avoid excessive heating during synthesis, purification, and solvent removal.

      • When removing solvent, use a rotary evaporator at a low temperature and moderate vacuum.

      • For long-term storage, keep the compound in a solid, dry form at low temperatures, such as -20°C or 4°C.[5]

    • Quantitative Data on Storage Stability:

      Condition Form Temperature Duration Stability Reference
      In Ethanol (B145695) Solution 25°C 360 days Stable [5]
      Solid Form Solid -20°C or 4°C 360 days Stable [5]
      Strong Acid/Base Solution Room Temp Short Term Degradation [5]

      | High Temperature | Solid/Solution | > Room Temp | Varies | Degradation |[5] |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing this compound?

A1: For short-term storage in solution, high-purity ethanol has been shown to be effective for some chromenes.[5] For long-term storage, it is best to store the compound as a solid in a cool, dry, and dark place.[5][9] If a solution is required for long-term storage, consider a dry, aprotic solvent like anhydrous acetone (B3395972) or ethyl acetate, stored under an inert atmosphere at -20°C.

Q2: My compound seems to be oxidizing. How can I prevent this?

A2: While the primary instability is often isomerization, oxidation can also occur. The material safety data sheet for this compound advises avoiding strong oxidants.[9] To prevent oxidation:

  • Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when handling solutions.

  • Degas solvents before use by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Store the compound in a tightly sealed container to minimize contact with air.[9]

Q3: Can I use acid or base catalysts in reactions involving this compound?

A3: Caution is advised. Chromenes are known to be sensitive to both strong acids and bases, which can catalyze isomerization or other unwanted side reactions.[5][6][10] If an acid or base is necessary for your reaction:

  • Use the mildest possible acid or base that can achieve the desired transformation.

  • Use catalytic amounts rather than stoichiometric amounts, if possible.

  • Keep the reaction temperature as low as possible.

  • Carefully neutralize the reaction mixture during workup to prevent further isomerization.

Q4: What is the expected appearance of this compound, and what does a color change signify?

A4: this compound is expected to be a solid at room temperature. A change in color, such as the development of a yellow or brown hue, can indicate degradation or isomerization, potentially due to exposure to light, air (oxidation), or incompatible chemicals. This is because the ring-opened isomers are often colored.[1][2][3] If you observe a color change, it is recommended to re-analyze the purity of your sample before proceeding with your experiments.

References

Technical Support Center: Analytical Method Development for 5,7-Dimethoxy-2,2-dimethylchromene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for impure 5,7-Dimethoxy-2,2-dimethylchromene samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH for the analyte. - Column overload. - Active sites on the stationary phase interacting with the analyte.[1]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration.[2] - Use a high-purity silica (B1680970) column or add a competing base (e.g., triethylamine) to the mobile phase.[2]
Inconsistent Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Air bubbles in the pump or detector.[3]- Use a column oven to maintain a constant temperature.[4] - Prepare fresh mobile phase daily and ensure proper mixing.[3] - Degas the mobile phase and purge the system.[3]
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Detector lamp nearing the end of its life.- Use HPLC-grade solvents and filter the mobile phase. Flush the detector cell.[3] - Purge the pump to remove air bubbles. - Replace the detector lamp.
Co-elution of Impurities with the Main Peak - Insufficient column resolution. - Inappropriate mobile phase composition.- Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope). - Try a column with a different stationary phase chemistry. - Adjust the column temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape - Active sites in the injector liner or column. - Inappropriate injection temperature.- Use a deactivated liner and column. - Optimize the injector temperature to ensure complete vaporization without degradation.
Low Sensitivity - Sample degradation in the injector. - Leaks in the system.- Lower the injector temperature. - Check for leaks at all fittings and septa.
Mass Spectra with High Background Noise - Column bleed. - Contamination in the ion source.- Condition the column according to the manufacturer's instructions. - Perform an ion source cleaning.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should look for in a this compound sample?

A1: Potential impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final product. Based on common synthetic routes for chromenes, potential impurities could include unreacted starting materials like 3,5-dimethoxyphenol, by-products from incomplete cyclization, or regioisomers.[5]

Q2: Which analytical technique is most suitable for the analysis of this compound and its impurities?

A2: Both HPLC and GC-MS are suitable techniques. HPLC with UV detection is often a good starting point for purity determination and quantification of known impurities. GC-MS is highly effective for the identification of unknown volatile impurities due to its separation power and the structural information provided by mass spectrometry.[6][7][8]

Q3: How do I validate my analytical method for impurity profiling?

A3: Method validation should be performed according to ICH guidelines or other relevant regulatory standards.[9] Key validation parameters for an impurity method include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, accuracy, and precision.[10][11]

Q4: My sample does not fully dissolve in the mobile phase. What should I do?

A4: Whenever possible, dissolve and inject samples in the mobile phase. If solubility is an issue, you can try using a stronger, compatible solvent for sample preparation, but ensure that the injection volume is small to avoid peak distortion. Alternatively, a different mobile phase composition may be required.

Experimental Protocols

HPLC Method for Purity Determination

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

  • Gradient:

    Time (min) %B
    0 30
    20 90
    25 90
    25.1 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

GC-MS Method for Impurity Identification

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-550 amu

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing sample Impure Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.45 µm filter dissolve->filter hplc HPLC Analysis filter->hplc For Quantification gcms GC-MS Analysis filter->gcms For Identification purity Purity Calculation hplc->purity identification Impurity Identification gcms->identification

Caption: A typical experimental workflow for the analysis of impure samples.

troubleshooting_logic start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution_peak Check mobile phase pH Reduce sample concentration Use high-purity column peak_shape->solution_peak Yes baseline Baseline Issues? retention_time->baseline No solution_rt Use column oven Prepare fresh mobile phase Degas mobile phase retention_time->solution_rt Yes solution_baseline Use HPLC-grade solvents Flush detector cell Replace lamp baseline->solution_baseline Yes end Problem Resolved solution_peak->end solution_rt->end solution_baseline->end

Caption: A logical flowchart for troubleshooting common HPLC issues.

References

Technical Support Center: Synthesis of Dimethoxy-2,2-dimethylchromenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 5,7-Dimethoxy-2,2-dimethylchromene and related dimethoxy isomers.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions. The primary synthetic routes discussed are the condensation of 5-methoxyresorcinol (B161736) with 3-methyl-2-butenal (B57294) (prenal) and the thermal Claisen rearrangement of the corresponding aryl propargyl ether.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inactive Reactants: Degradation of 3-methyl-2-butenal (prenal) via oxidation or polymerization.Use freshly distilled or high-purity prenal. Store under an inert atmosphere at low temperatures.
2. Suboptimal Catalyst: For phenylboronic acid-catalyzed reactions, the catalyst may be impure or deactivated.Use a high-purity grade of phenylboronic acid. Consider alternative catalysts such as pyridine (B92270) for specific substrates.
3. Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a modest increase in temperature or extending the reaction time.
4. Thermal Rearrangement Issues: For the Claisen rearrangement route, the temperature may be too low for the[1][1]-sigmatropic shift to occur efficiently.Increase the temperature of the refluxing solvent. High-boiling solvents like N,N-dimethylaniline are often used for this purpose.
Formation of Multiple Products (Poor Selectivity) 1. Regioisomeric Byproducts: In the Claisen rearrangement of an unsymmetrical aryl propargyl ether (derived from 5-methoxyresorcinol), rearrangement can occur at two different ortho positions, leading to a mixture of chromene isomers.The regioselectivity is influenced by steric and electronic factors of the substituents on the aromatic ring. Computational studies suggest that electron-donating groups can influence the preferred site of rearrangement.[2][3][4][5] Careful control of reaction temperature may favor one isomer over the other. Chromatographic separation of the isomers is often necessary.
2. Dimerization/Oligomerization: The chromene product can be sensitive to acidic conditions, leading to dimerization or oligomerization.[6]If using acid catalysts, neutralize the reaction mixture promptly upon completion. Use milder catalysts where possible. Purification of the product soon after the reaction can minimize degradation.
3. Aldehyde Self-Condensation: 3-methyl-2-butenal can undergo self-condensation, especially under basic or harsh thermal conditions.Add the aldehyde slowly to the reaction mixture. Maintain the optimal reaction temperature to favor the desired reaction pathway.
Product Degradation During Workup/Purification 1. Acid Sensitivity: The 3,4-double bond in the chromene ring is susceptible to acid-catalyzed reactions.[7]Avoid strongly acidic conditions during workup. Use a mild base (e.g., sodium bicarbonate solution) for neutralization.
2. Oxidation: The chromene product may be susceptible to oxidation, especially if phenolic hydroxyl groups are present.Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product under an inert atmosphere and protected from light.
3. Epoxidation: The double bond can be oxidized to an epoxide, which may be an intermediate in biological activity but is often an undesired byproduct in synthesis.[1]Avoid strong oxidizing agents during the reaction and workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent and effective methods are:

  • Condensation with an α,β-Unsaturated Aldehyde: The reaction of 5-methoxyresorcinol with 3-methyl-2-butenal (prenal). This can be a one-pot synthesis, often catalyzed by phenylboronic acid, which proceeds through an ortho-quinone methide intermediate followed by electrocyclization.[8]

  • Thermal Claisen Rearrangement: This involves the synthesis of the α,α-dimethylpropargyl ether of 5-methoxyresorcinol, followed by a thermal[1][1]-sigmatropic rearrangement and subsequent cyclization to form the chromene ring. This method is known for its high yields.

Q2: I am getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the Claisen rearrangement?

A2: The regioselectivity of the Claisen rearrangement on a substituted phenol (B47542) like 5-methoxyresorcinol is a known challenge. The outcome is determined by the kinetic and thermodynamic stability of the intermediates.[2][3]

  • Steric Hindrance: The rearrangement generally favors the less sterically hindered ortho position.

  • Electronic Effects: Electron-donating groups on the aromatic ring can influence the electron density at the ortho positions, thereby affecting the rate of rearrangement at each site.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the regioselectivity.

  • Temperature: As the reaction is often reversible at high temperatures, the product distribution may reflect thermodynamic rather than kinetic control. Experimenting with different reaction temperatures and times may alter the isomer ratio.

Q3: My chromene product appears to be unstable and decomposes over time. What are the best storage conditions?

A3: 2,2-Dimethylchromenes can be sensitive to air, light, and acid. For long-term storage, it is recommended to:

  • Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).

  • Keep it in a cool, dark place, such as a refrigerator or freezer.

  • Ensure the product is free from any residual acid from the synthesis.

Q4: Can I use other prenylating agents besides 3-methyl-2-butenal?

A4: Yes, other reagents can be used to introduce the dimethylallyl group. For instance, 2-methyl-3-buten-2-ol (B93329) can be used in the presence of an acid catalyst. The reaction proceeds via the formation of a carbocation which then alkylates the phenol. However, this method can also lead to side reactions such as the formation of furan (B31954) derivatives or over-alkylation.

Experimental Protocols

Protocol 1: One-Pot Synthesis via Phenylboronic Acid Catalysis

This protocol is adapted from a general method for the synthesis of precocenes.[8]

Materials:

Procedure:

  • To a solution of 5-methoxyresorcinol (1.0 mmol) in toluene (10 mL), add phenylboronic acid (1.5 mmol) and 3-methyl-2-butenal (2.0 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Protocol 2: Synthesis via Thermal Claisen Rearrangement

This protocol is a generalized procedure based on established methods for synthesizing 2,2-dimethylchromenes.

Step A: Synthesis of 1-(1,1-dimethyl-2-propynyloxy)-3,5-dimethoxybenzene

  • To a solution of 5-methoxyresorcinol (1.0 mmol) in a suitable solvent (e.g., acetone), add anhydrous potassium carbonate (2.0 mmol) and 3-chloro-3-methyl-1-butyne (B142711) (1.2 mmol).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, filter off the potassium carbonate, and evaporate the solvent.

  • Purify the resulting crude propargyl ether by column chromatography.

Step B: Thermal Rearrangement to this compound

  • Dissolve the purified propargyl ether (1.0 mmol) in a high-boiling solvent such as N,N-dimethylaniline.

  • Heat the solution to reflux for several hours, monitoring the reaction by TLC.

  • Once the rearrangement is complete, cool the reaction mixture.

  • Dilute the mixture with a solvent like diethyl ether and wash with dilute acid (e.g., 1M HCl) to remove the N,N-dimethylaniline, followed by water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Synthesis_Side_Reactions cluster_reactants Starting Materials cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 5-Methoxyresorcinol C Aryl Propargyl Ether A->C Etherification B α,α-Dimethylpropargyl Halide B->C D [3,3]-Sigmatropic (Claisen Rearrangement) C->D Thermal Activation H Alternative [3,3]-Sigmatropic Rearrangement C->H Thermal Activation E Allenic Intermediate D->E F 6π-Electrocyclization E->F G This compound (Desired Product) F->G I Regioisomeric Allenic Intermediate H->I J 6π-Electrocyclization I->J K Regioisomeric Chromene (Side Product) J->K

Caption: Main and side reaction pathways in the synthesis of dimethoxy-2,2-dimethylchromene via thermal Claisen rearrangement.

Troubleshooting_Workflow Start Low Yield or Multiple Products CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (T, t) Start->CheckConditions AnalyzeByproducts Identify Side Products (TLC, LC-MS, NMR) Start->AnalyzeByproducts ChangeCatalyst Screen Alternative Catalysts/Solvents CheckPurity->ChangeCatalyst Impure OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp OptimizeTime Adjust Reaction Time CheckConditions->OptimizeTime AnalyzeByproducts->ChangeCatalyst Unexpected Side Product Purification Modify Purification Strategy AnalyzeByproducts->Purification Known Side Product Success Improved Yield/ Selectivity OptimizeTemp->Success OptimizeTime->Success ChangeCatalyst->Success Purification->Success

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

References

Validation & Comparative

Confirming the Structure of 5,7-Dimethoxy-2,2-dimethylchromene via 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted 2D NMR Data for Structural Elucidation

The structural confirmation of 5,7-Dimethoxy-2,2-dimethylchromene hinges on the specific connectivity between the protons and carbons, which are definitively mapped using a suite of 2D NMR experiments. Below are the predicted key correlations that would confirm the 5,7-dimethoxy substitution pattern.

Table 1: Predicted Key ¹H-¹H COSY Correlations

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)
H-3H-4
H-6H-8

Table 2: Predicted Key ¹H-¹³C HSQC Correlations

Proton (δ, ppm)Correlated Carbon (δ, ppm)Assignment
~1.45~28.0C-11, C-12 (2 x CH₃)
~3.80~55.5C-13 (5-OCH₃)
~3.85~56.0C-14 (7-OCH₃)
~5.50~128.0C-3
~6.00~96.0C-6
~6.10~94.0C-8
~6.50~115.0C-4

Table 3: Predicted Key ¹H-¹³C HMBC Correlations

Proton (δ, ppm)Correlated Carbon(s) (δ, ppm)
H-3C-2, C-4a, C-5
H-4C-2, C-4a, C-5
H-6C-5, C-7, C-8, C-8a
H-8C-5, C-6, C-7, C-8a
H-11, H-12 (gem-dimethyl)C-2, C-3
H-13 (5-OCH₃)C-5
H-14 (7-OCH₃)C-7

Distinguishing this compound from Isomers

A key application of 2D NMR in this context is to differentiate this compound from other possible isomers, such as the more commonly known Precocene II (6,7-dimethoxy-2,2-dimethylchromene). The HMBC spectrum is particularly informative in this regard. For the 5,7-dimethoxy isomer, a crucial HMBC correlation is expected between the proton at C-6 and the carbon at C-8, and vice-versa. Furthermore, the methoxy (B1213986) protons will show correlations to C-5 and C-7 respectively. In contrast, for the 6,7-dimethoxy isomer, the aromatic protons would show different HMBC correlations, and the methoxy groups would correlate to C-6 and C-7.

Experimental Protocols

Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.

NMR Data Acquisition: All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the one-dimensional proton spectrum.

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired.

  • COSY (Correlation Spectroscopy): A gradient-enhanced COSY (gCOSY) experiment is used to identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-enhanced HSQC experiment is performed to identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond correlations between protons and carbons.

Visualization of the Confirmation Workflow

The logical workflow for confirming the structure of this compound using 2D NMR is illustrated in the following diagram.

structure_confirmation_workflow cluster_experiments 2D NMR Experiments cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion COSY COSY (H-H Correlations) Identify_Spin_Systems Identify Spin Systems (e.g., vinyl, aromatic) COSY->Identify_Spin_Systems HSQC HSQC (Direct C-H Correlations) Assign_Protons_Carbons Assign Protons to Directly Attached Carbons HSQC->Assign_Protons_Carbons HMBC HMBC (Long-Range C-H Correlations) Establish_Connectivity Establish Long-Range Connectivity & Assemble Fragments HMBC->Establish_Connectivity Identify_Spin_Systems->Establish_Connectivity Assign_Protons_Carbons->Establish_Connectivity Structure_Confirmed Structure of this compound Confirmed Establish_Connectivity->Structure_Confirmed

Caption: Workflow for 2D NMR-based structure confirmation.

This structured approach, combining predictive analysis with detailed experimental protocols, provides a robust methodology for the definitive structural elucidation of this compound, ensuring data integrity and confidence in downstream applications.

comparative analysis of 5,7-Dimethoxy-2,2-dimethylchromene synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 5,7-Dimethoxy-2,2-dimethylchromene, a compound of interest for its biological activities. The following sections detail various synthetic strategies, presenting quantitative data, experimental protocols, and workflow diagrams to aid in the selection of the most suitable method for specific research and development needs.

Introduction

This compound, also known as Precocene II, is a naturally occurring benzopyran derivative that has garnered significant attention for its anti-juvenile hormone activity in insects. Its synthesis is a key step for further biological evaluation and the development of potential applications. This document outlines and compares several approaches to its synthesis, focusing on reaction efficiency, accessibility of starting materials, and reaction conditions.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached through several distinct pathways. The most direct and common method involves the condensation of 3,5-dimethoxyphenol (B141022) with a suitable four-carbon building block. Alternative methods, such as those employing microwave assistance, offer potential advantages in terms of reaction time and yield.

Data Summary
Synthesis RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Reaction Time
Route 1: Condensation with 3-Methyl-2-butenal (B57294) 3,5-Dimethoxyphenol, 3-Methyl-2-butenalPhenylboronic acid, Acetic acidToluene (B28343), RefluxModerate to High4-8 hours
Route 2: Microwave-Assisted Cyclization Substituted Phenol (B47542) Propargyl EtherN,N-dimethylaniline (solvent)200-220°C, Microwave irradiationHigh6-10 minutes
Route 3: Multi-step Synthesis via Pechmann Condensation 3,5-Dimethoxyphenol, Ethyl acetoacetateH₂SO₄, Acetic acid0-60°C>95% (for initial coumarin)13 hours (for initial coumarin)

Experimental Protocols

Route 1: Condensation of 3,5-Dimethoxyphenol with 3-Methyl-2-butenal

This method represents a direct and efficient approach to the chromene core structure.

Procedure:

  • To a solution of 3,5-dimethoxyphenol (1 equivalent) in toluene are added 3-methyl-2-butenal (1.2 equivalents), phenylboronic acid (0.1 equivalents), and acetic acid (1 equivalent).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Microwave-Assisted Synthesis from a Propargyl Ether

This protocol outlines a rapid synthesis of 2,2-dimethyl chromenes utilizing microwave technology to accelerate the intramolecular cyclization.[1]

Procedure:

  • A substituted phenol is first converted to its corresponding propargyl ether.

  • The propargyl ether (1.0 mmol) is placed in a 10 mL microwave reaction vessel with N,N-dimethylaniline (3 mL) and a magnetic stir bar.[1]

  • The vessel is sealed and subjected to microwave irradiation at a constant temperature of 200-220°C for 6-10 minutes with continuous stirring.[1]

  • After cooling, the reaction mixture is diluted with dichloromethane.[1]

  • The organic layer is washed with saturated sodium bicarbonate solution and brine.[1]

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.[1]

Route 3: Multi-step Synthesis via a Coumarin (B35378) Intermediate

While more circuitous for the target molecule, this route leverages the well-established Pechmann condensation for the initial formation of a related heterocyclic core.[2]

Procedure (for the initial coumarin synthesis):

  • 3,5-dimethoxyphenol (25 g, 0.162 mol) is dissolved in glacial acetic acid (50 mL) at 40-45 °C to obtain a clear solution.[2]

  • The mixture is cooled to 8 °C, and a solution of ethyl-4-chloroacetoacetate (26.6 g, 0.162 mol) in glacial acetic acid (12.5 mL) and sulfuric acid (12.5 mL) is added dropwise over 15 minutes, maintaining the temperature at 8-10 °C.[2]

  • The reaction is stirred for 1 hour at room temperature, then slowly heated to 60 °C and maintained for 12 hours.[2]

  • The reaction mixture is cooled, and the product, 4-(chloromethyl)-5,7-dimethoxy-2H-chromen-2-one, is isolated. Further chemical transformations would be required to convert this intermediate to this compound.

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Routes cluster_route1 Route 1: Direct Condensation cluster_route2 Route 2: Microwave-Assisted Cyclization cluster_route3 Route 3: Multi-step via Coumarin A1 3,5-Dimethoxyphenol C1 Condensation A1->C1 B1 3-Methyl-2-butenal B1->C1 D1 This compound C1->D1 Phenylboronic Acid, Acetic Acid, Toluene, Reflux A2 Substituted Phenol B2 Propargylation A2->B2 C2 Propargyl Ether Intermediate B2->C2 D2 Microwave-Assisted Intramolecular Cyclization C2->D2 E2 This compound D2->E2 N,N-dimethylaniline, 200-220°C, 6-10 min A3 3,5-Dimethoxyphenol C3 Pechmann Condensation A3->C3 B3 Ethyl Acetoacetate B3->C3 D3 Coumarin Intermediate C3->D3 H₂SO₄, Acetic Acid E3 Further Transformations D3->E3 F3 This compound E3->F3

Caption: Comparative workflows for the synthesis of this compound.

References

A Comparative Analysis of the Biological Activities of 5,7-Dimethoxy-2,2-dimethylchromene and Other Precocenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5,7-Dimethoxy-2,2-dimethylchromene and other well-known precocenes, namely Precocene I (7-methoxy-2,2-dimethylchromene) and Precocene II (6,7-dimethoxy-2,2-dimethylchromene). Precocenes are a class of natural or synthetic chromene derivatives recognized for their anti-juvenile hormone activity in insects, making them valuable candidates for the development of novel insecticides. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to facilitate further research and development in this area.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the insecticidal, cytotoxic, and antifungal activities of this compound, Precocene I, and Precocene II. It is important to note that direct comparative studies for all activities across these specific compounds are limited in the current literature.

Table 1: Insecticidal Activity

CompoundTarget OrganismActivity MetricValueReference
This compound Eurgaster integriceps (Shield Bug)QualitativeInduces loss of pigmentation in hatching larvae[1]
Precocene I Spodoptera littoralis (Cotton Leafworm)LD50 (topical application, 5th instar larvae)70.48 µ g/larva
Precocene II Euprepocnemis plorans plorans (Grasshopper)LD50 (2nd instar nymphs)0.388 µg/cm²
Precocene II Euprepocnemis plorans plorans (Grasshopper)LD50 (4th instar nymphs)17.022 µg/cm²

Table 2: Cytotoxic Activity

CompoundCell LineActivity MetricValueReference
This compound Data not available--
Precocene I Data not available--
Precocene II Data not available--
Related Compound: 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-oneHuh7 (Human Hepatocellular Carcinoma)CC50> 100 µM[2]

Table 3: Antifungal Activity

CompoundFungal SpeciesActivity MetricValue (µg/mL)Reference
This compound Data not available--
Precocene I Aspergillus nigerEC50>221.31[3]
Precocene II Aspergillus nigerEC50106.8[3]
Precocene II Rhizoctonia solaniEC504.94[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Insecticidal Activity Assay (Topical Application)

This protocol is a generalized procedure for determining the median lethal dose (LD50) of a compound against insect larvae, based on studies with precocenes.

Objective: To determine the dose of a test compound that is lethal to 50% of a test population of insect larvae.

Materials:

  • Test insects (e.g., 5th instar larvae of Spodoptera littoralis)

  • Test compound (e.g., Precocene I) dissolved in a suitable solvent (e.g., acetone)

  • Micropipette or micro-applicator

  • Petri dishes or rearing containers

  • Artificial diet for the insects

  • Incubator set to appropriate temperature and humidity

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the chosen solvent. A control group receiving only the solvent should also be prepared.

  • Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thoracic region of individual larvae using a micropipette or micro-applicator.

  • Incubation: Place the treated larvae individually in petri dishes or rearing containers with a sufficient amount of artificial diet.

  • Observation: Incubate the larvae under controlled conditions (e.g., 25°C, 65% relative humidity, 12:12 light:dark cycle).

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence limits from the mortality data.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Objective: To determine the concentration of a test compound that inhibits the growth of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., Huh7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and use a suitable software to calculate the IC50 value.

Mandatory Visualization

Signaling Pathway of Precocene-Induced Allatal Cell Death

Precocene_Mechanism cluster_Cell Corpora Allata Cell Precocene Precocene Epoxidase Cytochrome P450 Monooxygenase Precocene->Epoxidase Metabolism ReactiveEpoxide Reactive 3,4-Epoxide Epoxidase->ReactiveEpoxide Bioactivation Macromolecules Cellular Macromolecules (Proteins, DNA, etc.) ReactiveEpoxide->Macromolecules Attacks Alkylation Alkylation Macromolecules->Alkylation CellDeath Cell Death (Cytotoxicity) Alkylation->CellDeath Inhibition Inhibition CellDeath->Inhibition JH_Biosynthesis Juvenile Hormone Biosynthesis Inhibition->JH_Biosynthesis

Caption: Proposed mechanism of precocene-induced cytotoxicity in insect corpora allata cells.

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

References

A Comparative Analysis of the Insecticidal Efficacy of 5,7-Dimethoxy-2,2-dimethylchromene (Precocene I) and Commercial Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal efficacy of 5,7-Dimethoxy-2,2-dimethylchromene, also known as Precocene I, with a range of commercially available insecticides. The data presented is compiled from various scientific studies to offer an objective overview of their relative performance, particularly against lepidopteran pests of the Spodoptera genus. This document is intended to serve as a valuable resource for researchers and professionals in the fields of entomology, pest management, and insecticide development.

Quantitative Efficacy Comparison

The following tables summarize the lethal concentrations (LC₅₀) and lethal doses (LD₅₀) of Precocene I and several commercial insecticides against Spodoptera litura and Spodoptera littoralis. These values represent the concentration or dose of a substance required to kill 50% of a test population and are a standard measure of acute toxicity. Lower values indicate higher toxicity.

Table 1: Comparative Efficacy (LC₅₀) against Spodoptera litura

Insecticide ClassActive IngredientLC₅₀ (ppm)Target SpeciesBioassay MethodCitation
Chromene (IGR)This compound (Precocene I) 23.2S. litura (3rd instar larvae)Leaf Dip
PyrethroidLambda-cyhalothrin350 (24 HAE), 225 (48 HAE)S. lituraLeaf Dip
PyrethroidCypermethrin14,699 - 15,738S. lituraLeaf Disc No-Choice
OrganophosphateMonocrotophos220 (24 HAE)S. litura (9-day old larvae)Leaf Dip
OrganophosphateChlorpyrifos170 (24 HAE)S. litura (9-day old larvae)Leaf Dip
DiamideChlorantraniliprole0.0055S. lituraLeaf Dip

HAE: Hours After Exposure

Table 2: Comparative Efficacy (LD₅₀) against Spodoptera littoralis

Insecticide ClassActive IngredientLD₅₀ (µ g/larva )Target SpeciesBioassay MethodCitation
Chromene (IGR)This compound (Precocene I) 70.48S. littoralis (5th instar larvae)Topical Application
PyrethroidDeltamethrin-S. littoralis-

Experimental Protocols

The data presented in this guide were primarily generated using two standard toxicological bioassays: the leaf dip method and topical application. The methodologies for these key experiments are detailed below.

Leaf Dip Bioassay

This method is commonly used to evaluate the efficacy of insecticides with stomach action.

  • Preparation of Test Solutions: A series of concentrations of the test insecticide are prepared in an appropriate solvent, often with a surfactant to ensure even coating. A control solution (solvent and surfactant only) is also prepared.

  • Leaf Treatment: Fresh, clean leaves of a suitable host plant (e.g., castor bean for Spodoptera species) are dipped into each test solution for a set period (e.g., 10-30 seconds).

  • Drying: The treated leaves are allowed to air dry completely.

  • Insect Exposure: A known number of test insects (e.g., 10-20 larvae of a specific instar) are placed in a container (e.g., a petri dish) with the treated leaf.

  • Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when gently prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC₅₀ value.

Topical Application Bioassay

This method is used to assess the contact toxicity of an insecticide.

  • Preparation of Test Solutions: Serial dilutions of the insecticide are prepared in a volatile solvent like acetone.

  • Insect Immobilization: Test insects are briefly immobilized, often by chilling.

  • Application: A precise volume (e.g., 1 microliter) of the test solution is applied to a specific location on the insect's body, typically the dorsal thorax, using a micro-applicator.

  • Post-Treatment: The treated insects are transferred to a clean container with access to food and water.

  • Observation: Mortality is assessed at predetermined time intervals.

  • Data Analysis: The LD₅₀ value is calculated using probit analysis.

Signaling Pathways and Mechanisms of Action

Understanding the mode of action of an insecticide is crucial for its effective use and for managing the development of resistance. The following diagrams illustrate the signaling pathways affected by Precocene I and common classes of commercial insecticides.

G cluster_precocene Precocene I Signaling Pathway PrecoceneI Precocene I CorporaAllata Corpora Allata PrecoceneI->CorporaAllata Inhibits JH_Biosynthesis Juvenile Hormone (JH) Biosynthesis CorporaAllata->JH_Biosynthesis Precocious_Metamorphosis Precocious Metamorphosis JH Juvenile Hormone JH_Biosynthesis->JH Produces JH_Biosynthesis->Precocious_Metamorphosis Inhibition leads to JH_Receptor JH Receptor JH->JH_Receptor Gene_Expression Larval Gene Expression JH_Receptor->Gene_Expression Activates Metamorphosis Normal Metamorphosis Gene_Expression->Metamorphosis Maintains Larval State

Caption: Precocene I inhibits juvenile hormone biosynthesis.

G cluster_pyrethroid Pyrethroid Signaling Pathway Pyrethroid Pyrethroid Insecticide Na_Channel Voltage-Gated Sodium Channel Pyrethroid->Na_Channel Binds and keeps open Na_Influx Continuous Na+ Influx Na_Channel->Na_Influx Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Hyper_Excitation Nerve Hyper-excitation Membrane_Depolarization->Hyper_Excitation Paralysis_Death Paralysis and Death Hyper_Excitation->Paralysis_Death

Caption: Pyrethroids disrupt nerve function via sodium channels.

G cluster_organophosphate Organophosphate Signaling Pathway Organophosphate Organophosphate Insecticide AChE Acetylcholinesterase (AChE) Organophosphate->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally hydrolyzes ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death

Caption: Organophosphates inhibit acetylcholinesterase.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for conducting an insecticide efficacy bioassay.

G cluster_workflow Insecticide Efficacy Bioassay Workflow start Start prep_solutions Prepare Insecticide and Control Solutions start->prep_solutions treat_substrate Treat Substrate (e.g., Leaf Dip, Topical Application) prep_solutions->treat_substrate expose_insects Expose Test Insects treat_substrate->expose_insects observe_mortality Record Mortality at Time Intervals expose_insects->observe_mortality data_analysis Data Analysis (e.g., Probit Analysis) observe_mortality->data_analysis determine_lc50 Determine LC50/LD50 data_analysis->determine_lc50 end End determine_lc50->end

Caption: Generalized workflow for insecticide bioassays.

Conclusion

Based on the available data, this compound (Precocene I) demonstrates insecticidal activity against Spodoptera species, albeit at higher concentrations compared to some of the more potent synthetic insecticides like chlorantraniliprole. Its mode of action as an anti-juvenile hormone agent presents a distinct mechanism from conventional neurotoxic insecticides, which could be advantageous in resistance management strategies. Further research directly comparing Precocene I with a broader range of commercial insecticides under standardized conditions is warranted to fully elucidate its potential as a standalone or synergistic pest control agent.

A Comparative Guide to the Enantioselective Synthesis of 5,7-Dimethoxy-2,2-dimethylchromane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed methodology for the enantioselective synthesis of the (R)- and (S)-enantiomers of 5,7-dimethoxy-2,2-dimethylchromane. While direct experimental comparisons of the biological activities of these specific enantiomers are not yet available in the literature, this document outlines a viable synthetic pathway based on established asymmetric hydrogenation techniques. The importance of chirality in drug development is well-documented, with different enantiomers of a molecule often exhibiting distinct pharmacological and toxicological profiles. Therefore, the ability to synthesize and evaluate enantiomerically pure chromene derivatives is of significant interest to the scientific community.

The chromene scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The specific compound, 5,7-dimethoxy-2,2-dimethylchromene (a regioisomer of Precocene II), has been noted for its potential as an insect control agent and its derivatives have been explored for their effects on lipid metabolism.[6] The introduction of a chiral center at the C2 position of the corresponding chromane (B1220400) opens up the possibility of enantiomer-specific biological activities.

This guide focuses on a proposed synthetic route involving the initial synthesis of the racemic 2H-chromene followed by a highly enantioselective iridium-catalyzed asymmetric hydrogenation to yield the individual (R)- and (S)-chromane enantiomers.[7][8]

Proposed Enantioselective Synthesis Workflow

The proposed pathway to obtain the enantiomers of 5,7-dimethoxy-2,2-dimethylchromane involves two key stages:

  • Synthesis of Racemic 5,7-Dimethoxy-2,2-dimethyl-2H-chromene: This involves a Claisen condensation followed by a cyclization reaction.

  • Iridium-Catalyzed Asymmetric Hydrogenation: The racemic 2H-chromene is then subjected to asymmetric hydrogenation using a chiral iridium catalyst to selectively produce the (R)- and (S)-enantiomers of the corresponding chromane.

G cluster_0 Synthesis of Racemic Precursor cluster_1 Asymmetric Hydrogenation A 3,5-Dimethoxyphenol (B141022) D Racemic 5,7-Dimethoxy-2,2-dimethylchroman-4-one A->D Friedel-Crafts Acylation B 3,3-Dimethylacrylic acid B->D C Eaton's Reagent C->D F Racemic Alcohol Intermediate D->F Reduction E Sodium Borohydride (B1222165) E->F H Racemic 5,7-Dimethoxy-2,2-dimethyl-2H-chromene F->H G Acid-catalyzed Dehydration G->H I Racemic 5,7-Dimethoxy-2,2-dimethyl-2H-chromene L (S)-5,7-Dimethoxy-2,2-dimethylchromane I->L N (R)-5,7-Dimethoxy-2,2-dimethylchromane I->N J (aS)-Ir/In-BiphPHOX catalyst J->L K H2 (gas) K->L K->N M (aR)-Ir/In-BiphPHOX catalyst M->N

Caption: Proposed workflow for the synthesis of (R)- and (S)-5,7-Dimethoxy-2,2-dimethylchromane.

Comparison of Asymmetric Synthesis Strategies

While this guide details a proposed asymmetric hydrogenation protocol, other enantioselective methods for chromene derivatives have been reported and offer alternative approaches.

Synthesis StrategyCatalyst/ReagentTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Asymmetric Hydrogenation Chiral Iridium or Rhodium complexes[7][9]>95%High enantioselectivity and yield; broad substrate scope.Requires high-pressure hydrogen gas; catalyst can be expensive.
Kinetic Resolution Chiral catalysts (e.g., Rh-based)[10]Up to >99% for both product and recovered starting materialCan produce both enantiomers with high purity.Maximum theoretical yield for one enantiomer is 50%.
Asymmetric Hydroboration Chiral Copper-diphosphine complexes[11][12]Up to 96%Mild reaction conditions.May require further functionalization of the boryl group.

Experimental Protocols (Proposed)

The following protocols are hypothetical and adapted from established procedures for similar substrates.[7][8] Optimization will be necessary for the specific synthesis of 5,7-dimethoxy-2,2-dimethylchromane enantiomers.

Protocol 1: Synthesis of Racemic 5,7-Dimethoxy-2,2-dimethyl-2H-chromene
  • Acylation: To a solution of 3,5-dimethoxyphenol (1 equivalent) in a suitable solvent, add 3,3-dimethylacrylic acid (1.1 equivalents) and Eaton's reagent (P₂O₅ in MeSO₃H).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 5,7-dimethoxy-2,2-dimethylchroman-4-one.

  • Reduction: Dissolve the chroman-4-one (1 equivalent) in methanol (B129727) and cool to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction at room temperature until completion (TLC).

  • Remove the solvent under reduced pressure, add water, and extract the product.

  • Dehydration: Dissolve the resulting alcohol in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark trap to remove water.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain racemic 5,7-dimethoxy-2,2-dimethyl-2H-chromene.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation
  • In a glovebox, add the chiral iridium catalyst (e.g., (aS)-Ir/In-BiphPHOX, 1 mol%) to a pressure reactor.

  • Add a solution of racemic 5,7-dimethoxy-2,2-dimethyl-2H-chromene (1 equivalent) in a degassed solvent (e.g., dichloromethane).

  • Seal the reactor, remove it from the glovebox, and charge with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction at a specified temperature (e.g., 30 °C) for 24 hours.

  • Carefully release the hydrogen pressure and concentrate the reaction mixture.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

  • To synthesize the (R)-enantiomer, the corresponding (aR)-Ir catalyst would be used.

G start Start racemate Prepare Racemic 5,7-Dimethoxy-2,2-dimethyl-2H-chromene start->racemate hydrogenation Asymmetric Hydrogenation in Pressure Reactor racemate->hydrogenation catalyst_prep Prepare Chiral Iridium Catalyst Solution catalyst_prep->hydrogenation purification Purification by Column Chromatography hydrogenation->purification analysis Analysis by Chiral HPLC purification->analysis end End analysis->end

Caption: Experimental workflow for the proposed asymmetric hydrogenation.

Conclusion and Future Directions

This guide outlines a scientifically plausible, though hypothetical, route for the enantioselective synthesis of (R)- and (S)-5,7-dimethoxy-2,2-dimethylchromane. The detailed protocols are based on robust and highly enantioselective asymmetric hydrogenation methods reported in the literature for analogous chromene structures.

Crucially, there is currently no published experimental data comparing the biological activities of the individual enantiomers of 5,7-dimethoxy-2,2-dimethylchromane. The synthesis of these enantiomers is a critical first step to enable such investigations. Future research should focus on:

  • The successful synthesis and characterization of the individual (R)- and (S)-enantiomers.

  • Comparative screening of the enantiomers in relevant biological assays (e.g., antifungal, anticancer, or metabolic studies) to determine if there is an enantioselective basis for their activity.

The methodologies and data presented herein provide a solid foundation for researchers to embark on the synthesis and evaluation of these chiral chromane derivatives, potentially unlocking novel therapeutic agents with improved efficacy and safety profiles.

References

Unraveling the Bioactivity of 5,7-Dimethoxy-2,2-dimethylchromene Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,7-dimethoxy-2,2-dimethylchromene analogs and related chromene derivatives. By examining the impact of structural modifications on biological activity, primarily focusing on anticancer and fungicidal properties, this document aims to inform the design of more potent and selective therapeutic agents.

The chromene scaffold, a privileged heterocyclic system, is a common feature in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The this compound core, in particular, has served as a valuable template for the development of novel bioactive molecules. This guide synthesizes experimental data from various studies to elucidate the key structural features governing the efficacy of these analogs.

Comparative Analysis of Biological Activity

The biological evaluation of this compound analogs and related benzochromene derivatives has revealed their potential as potent cytotoxic and antifungal agents. The following tables summarize the quantitative data from various studies, highlighting the impact of structural modifications on their biological potency.

Fungicidal Activity of Precocene II Analogs

Precocene II (6,7-dimethoxy-2,2-dimethyl-2H-1-chromene) and its synthetic analogs have been investigated for their fungicidal properties. The following table presents the half-maximal effective concentration (EC₅₀) values against the fungus Aspergillus niger.

Compound IDEC₅₀ (µg/mL)[1]
Precocene II OCH₃H89.13
5d OC₂H₅H~15 (estimated 6-fold increase from 5a)
7a OCH₃OCH₃97.18
7b OCH₃OCH₃106.8

Structure-Activity Relationship Insights:

  • Substitution of the methoxy (B1213986) group at position 6 with an ethoxy group (compound 5d ) led to a significant, approximately six-fold increase in antifungal activity compared to a methoxy-substituted analog, suggesting that the size and lipophilicity of the alkoxy group at this position are critical for fungicidal potency.[1]

  • The introduction of an additional methoxy group at position 5 (compounds 7a and 7b ) did not enhance, and in some cases slightly reduced, the antifungal activity against A. niger when compared to Precocene II.[1]

Cytotoxic Activity of Benzochromene Derivatives

A series of 1H-benzo[f]chromene derivatives have been synthesized and evaluated for their anti-proliferative efficacy against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

Compound IDCancer Cell LineIC₅₀ (µM)[2][3]
4b MCF-77.3 ± 0.6
HCT-1168.1 ± 0.9
HepG-29.2 ± 1.1
4c MCF-76.5 ± 0.5
HCT-1167.7 ± 0.8
HepG-28.9 ± 1.0
4d MCF-75.8 ± 0.4
HCT-1166.9 ± 0.7
HepG-27.5 ± 0.8
4q MCF-74.9 ± 0.3
HCT-1165.6 ± 0.4
HepG-26.1 ± 0.5
4w MCF-73.1 ± 0.2
HCT-1164.2 ± 0.3
HepG-25.3 ± 0.4

Structure-Activity Relationship Insights:

  • The cytotoxic activity of these benzochromene derivatives is influenced by the nature of the substituents on the fused aromatic ring.[2][3]

  • Compounds 4b-d , 4q , and 4w demonstrated potent growth inhibitory activity against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines.[2][3]

  • Notably, these compounds also exhibited strong inhibitory effects on the expression of P-glycoprotein (P-gp), a key protein involved in multidrug resistance, suggesting a dual mechanism of action.[2][3]

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

In Vitro Antifungal Activity Assay[1]
  • Fungal Strain: Aspergillus niger.

  • Method: Mycelial growth inhibition assay.

  • Procedure:

    • The test compounds were dissolved in a suitable solvent and added to a fungal growth medium at various concentrations.

    • A small disc of the fungal mycelium was placed in the center of the agar (B569324) plates.

    • The plates were incubated at an appropriate temperature until the fungal growth in the control plate (without the test compound) reached the edge of the plate.

    • The diameter of the fungal growth in both the control and treated plates was measured.

    • The percentage of inhibition was calculated, and the EC₅₀ values were determined.

In Vitro Cytotoxicity Assay (MTT Assay)[2][3][4]
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2).

  • Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Procedure:

    • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

    • MTT Addition: An MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Formazan Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • IC₅₀ Calculation: The concentration of the compound that caused a 50% reduction in cell viability was calculated as the IC₅₀ value.

Visualizing Molecular Mechanisms and Workflows

To better understand the processes involved in the evaluation and the potential mechanisms of action of these chromene analogs, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Chromene Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antifungal Antifungal Activity Assay characterization->antifungal cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity apoptosis Apoptosis Assays cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle pgp P-gp Expression Inhibition cytotoxicity->pgp apoptosis_pathway compound Benzochromene Analog cell Cancer Cell compound->cell ros Increased ROS Production cell->ros Oxidative Stress mitochondria Mitochondrial Dysfunction ros->mitochondria caspases Caspase Activation mitochondria->caspases Release of Cytochrome c apoptosis Apoptosis caspases->apoptosis

References

Validating In Vitro Anticancer Activity of 4H-Chromene Derivatives with In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic agent from laboratory discovery to clinical application is a rigorous process, with a critical step being the validation of promising in vitro results in relevant in vivo models. This guide provides a comprehensive comparison of the in vitro mechanistic data and in vivo antitumor efficacy of a representative 4H-chromene derivative, a class of compounds that has garnered significant attention for its anticancer properties. By presenting detailed experimental protocols, quantitative data, and visual representations of signaling pathways, this document aims to offer an objective resource for researchers in the field of oncology drug development.

Unveiling the Anticancer Potential: From Cell Lines to Animal Models

In vitro studies are instrumental in elucidating the cellular and molecular mechanisms by which a compound exerts its effects. For many 4H-chromene derivatives, the primary mode of anticancer action has been identified as the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1][2][3][4] This is often accompanied by cell cycle arrest and the disruption of microtubule dynamics.[1][2][3] The validation of these findings in living organisms is crucial to assess the compound's therapeutic potential, including its bioavailability, toxicity, and overall antitumor efficacy. Animal models, particularly xenografts where human cancer cells are implanted into immunodeficient mice, serve as a vital bridge between laboratory research and clinical trials.[5][6][7]

Comparative Analysis of a 4-Aryl-4H-chromene Derivative

This guide focuses on a specific 4-aryl-4H-chromene derivative, Compound D19, which has demonstrated significant anticancer activity in both in vitro and in vivo settings.[8] The following sections will detail the experimental findings and methodologies related to this compound, providing a clear comparison of its performance.

Table 1: Summary of In Vitro Anticancer Activity of Compound D19
Cancer Cell LineAssayEndpointResult (IC50)Reference
U87 (Glioblastoma)MTT AssayCell Viability0.90 ± 0.03 μM[8]
Table 2: Summary of In Vivo Antitumor Efficacy of Compound D19
Animal ModelTumor TypeTreatment RegimenKey OutcomesReference
Orthotopic Glioma Xenograft (GL261-Luc)GlioblastomaDose-dependent- Inhibited tumor growth- Prolonged survival time of mice[8]

Delving into the Mechanism: The Apoptotic Signaling Pathway

In vitro experiments have revealed that Compound D19 induces apoptosis in U87 glioblastoma cells.[8] This process is orchestrated by a complex signaling cascade that ultimately leads to the activation of caspases, a family of proteases that execute cell death. A key event in this pathway is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.

Compound D19 Compound D19 Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Compound D19->Tubulin Polymerization Inhibition interacts with G2/M Phase Arrest G2/M Phase Arrest Tubulin Polymerization Inhibition->G2/M Phase Arrest Apoptosis Induction Apoptosis Induction G2/M Phase Arrest->Apoptosis Induction Caspase-8 Activation Caspase-8 Activation Apoptosis Induction->Caspase-8 Activation PARP Cleavage PARP Cleavage Caspase-8 Activation->PARP Cleavage Cell Death Cell Death PARP Cleavage->Cell Death

Caption: Apoptotic pathway induced by Compound D19.

Experimental Protocols: A Guide to Methodology

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide the methodologies for the key experiments cited in this guide.

In Vitro Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 4H-chromene derivative and incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Western blotting is used to detect specific proteins in a sample. In this context, it is used to detect the cleavage of PARP and the activation of caspases.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP and cleaved caspase-8 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experimental Protocol

This model is used to evaluate the in vivo antitumor efficacy of the 4H-chromene derivative against glioblastoma.

  • Cell Implantation: Anesthetize immunodeficient mice and stereotactically inject GL261-Luc glioma cells into the brain.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging.

  • Treatment Administration: Once the tumors are established, randomly assign the mice to treatment and control groups. Administer the 4H-chromene derivative or vehicle control according to the predetermined dosing schedule (e.g., daily intraperitoneal injections).

  • Efficacy Evaluation: Monitor tumor growth and the survival of the mice throughout the study.

  • Data Analysis: At the end of the study, euthanize the mice and collect the tumors for further analysis. Compare the tumor volume and survival rates between the treatment and control groups.

cluster_0 In Vitro Validation cluster_1 In Vivo Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Western Blot Western Blot Compound Treatment->Western Blot Xenograft Model Xenograft Model MTT Assay->Xenograft Model Informs In Vivo Dosing Survival Analysis Survival Analysis Western Blot->Survival Analysis Confirms Mechanism Treatment Treatment Xenograft Model->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Treatment->Survival Analysis

References

A Comparative Analysis of 5,7-Dimethoxy-2,2-dimethylchromene and Other Prominent Natural Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Insecticidal Properties, Mechanisms of Action, and Efficacy of Key Natural Compounds

The growing demand for sustainable and environmentally benign pest management strategies has intensified the focus on natural insecticides. Among the vast array of plant-derived compounds, 5,7-Dimethoxy-2,2-dimethylchromene, also known as Precocene II, has emerged as a compound of interest due to its unique mode of action. This guide provides a comprehensive comparison of this compound with four other widely recognized natural insecticides: pyrethrins, azadirachtin (B1665905) (the primary active ingredient in neem oil), rotenone, and spinosad. This analysis is based on available experimental data on their insecticidal activity and detailed descriptions of their mechanisms of action.

Quantitative Comparison of Insecticidal Activity

The efficacy of an insecticide is quantitatively expressed by its Lethal Dose 50 (LD50) or Lethal Concentration 50 (LC50), which represents the dose or concentration required to kill 50% of a test population. The following table summarizes available toxicity data for the selected natural insecticides against various insect pests. It is important to note that direct comparisons of these values should be made with caution, as the experimental conditions, including the target insect species, developmental stage, and application method, can significantly influence the results.

InsecticideTarget InsectLife StageAssay TypeToxicity ValueCitation
This compound (Precocene II) Euprepocnemis plorans plorans (Grasshopper)2nd Instar NymphsTopical ApplicationLD50: 0.388 µg/cm²[1]
Euprepocnemis plorans plorans (Grasshopper)4th Instar NymphsTopical ApplicationLD50: 17.022 µg/cm²[1]
Spodoptera littoralis (Cotton Leafworm)5th Instar LarvaeTopical ApplicationLD50: 70.48 µ g/larva [2]
Spodoptera littoralis (Cotton Leafworm)6th Instar LarvaeTopical ApplicationLD50: 234.96 µ g/larva [2]
Pyrethrins Plutella xylostella (Diamondback Moth) - Susceptible Strain4th Instar LarvaeTopical ApplicationLD50: 0.0014 µ g/larva (Deltamethrin)[3]
Azadirachtin Plutella xylostella (Diamondback Moth)3rd Instar LarvaeLeaf Dip (No Choice)LC50: 0.29 µg/mL (at 72h)[4]
Plutella xylostella (Diamondback Moth)4th Instar LarvaeLeaf Dip (No Choice)LC50: 0.31 µg/mL (at 72h)[4]
Spodoptera littoralis (Cotton Leafworm)2nd Instar LarvaeLeaf DipLC50: 1.1 ppm (at 12 days)[5]
Spodoptera littoralis (Cotton Leafworm)4th Instar LarvaeLeaf DipLC50: 3.3 ppm (at 12 days)[5]
Rotenone Rhopalosiphum padi (Bird cherry-oat aphid)AdultsNot specifiedLC50: 3.403 mg/L (at 48h)[6]
Spinosad Spodoptera littoralis (Cotton Leafworm) - Susceptible Strain3rd Instar LarvaeLeaf DipLC50: 10.037 ppm[7]
Spodoptera littoralis (Cotton Leafworm) - Field Strain3rd Instar LarvaeLeaf DipLC50: 43.691 ppm[7]
Spodoptera littoralis (Cotton Leafworm)2nd Instar LarvaeLeaf DipLC50: 5.73 ppm[1]
Spodoptera littoralis (Cotton Leafworm)4th Instar LarvaeLeaf DipLC50: 7.83 ppm[1]
Plutella xylostella (Diamondback Moth)4th Instar LarvaeLeaf DipLC50: 0.598 ppm (at 72h)[3]

Mechanisms of Action: A Visual Guide

The insecticidal properties of these natural compounds stem from their distinct interactions with the target organism's physiological and biochemical processes. The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways and mechanisms of action for each insecticide.

5_7_Dimethoxy_2_2_dimethylchromene_MoA Precocene_II This compound (Precocene II) Corpora_Allata Corpora Allata (Gland) Precocene_II->Corpora_Allata Inhibits JH_Biosynthesis Juvenile Hormone (JH) Biosynthesis Pathway Corpora_Allata->JH_Biosynthesis Regulates JH_Titer Reduced Juvenile Hormone Titer JH_Biosynthesis->JH_Titer Leads to Precocious_Metamorphosis Precocious Metamorphosis JH_Titer->Precocious_Metamorphosis Sterility Sterility in Adults JH_Titer->Sterility

Mechanism of Action of this compound.

Pyrethrins_MoA Pyrethrins Pyrethrins Na_Channel Voltage-Gated Sodium Channels in Neurons Pyrethrins->Na_Channel Binds to and modifies Prolonged_Opening Prolonged Channel Opening Na_Channel->Prolonged_Opening Results in Na_Influx Continuous Na+ Influx Prolonged_Opening->Na_Influx Hyperexcitation Nerve Hyperexcitation Na_Influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Mechanism of Action of Pyrethrins.

Azadirachtin_MoA Azadirachtin Azadirachtin Ecdysone_Receptor Ecdysone Receptor Complex Azadirachtin->Ecdysone_Receptor Interferes with Antifeedant Antifeedant Effect Azadirachtin->Antifeedant Also acts as Hormone_Binding Blocks Ecdysone Binding Ecdysone_Receptor->Hormone_Binding Leads to Gene_Expression Disrupted Molting Gene Expression Hormone_Binding->Gene_Expression Molting_Inhibition Inhibition of Molting Gene_Expression->Molting_Inhibition

Mechanism of Action of Azadirachtin.

Rotenone_MoA Rotenone Rotenone Complex_I Mitochondrial Complex I (NADH Dehydrogenase) Rotenone->Complex_I Inhibits Electron_Transport Inhibition of Electron Transport Chain Complex_I->Electron_Transport Results in ATP_Production Decreased ATP Production Electron_Transport->ATP_Production Cellular_Respiration Failure of Cellular Respiration ATP_Production->Cellular_Respiration Paralysis Paralysis & Death Cellular_Respiration->Paralysis Spinosad_MoA Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptors (nAChRs) Spinosad->nAChR Acts on GABA_R GABA Receptors Spinosad->GABA_R Also affects nAChR_Activation Prolonged Activation of nAChRs nAChR->nAChR_Activation GABA_R_Antagonism Antagonism of GABA Receptors GABA_R->GABA_R_Antagonism Hyperexcitation Neuronal Hyperexcitation nAChR_Activation->Hyperexcitation GABA_R_Antagonism->Hyperexcitation Paralysis Involuntary Muscle Contractions & Paralysis Hyperexcitation->Paralysis Death Death Paralysis->Death Insect_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Insect_Rearing Insect Rearing (Uniform age & size) Application Insecticide Application (e.g., Topical, Diet Incorporation) Insect_Rearing->Application Solution_Prep Insecticide Solution Preparation (Serial Dilutions) Solution_Prep->Application Incubation Incubation (Controlled Environment) Application->Incubation Mortality_Count Mortality Assessment (e.g., 24, 48, 72h) Incubation->Mortality_Count Data_Analysis Data Analysis (Probit Analysis) Mortality_Count->Data_Analysis LD50_LC50 Determine LD50/LC50 Data_Analysis->LD50_LC50

References

Safety Operating Guide

Proper Disposal of 5,7-Dimethoxy-2,2-dimethylchromene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical reagents like 5,7-Dimethoxy-2,2-dimethylchromene are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive operational plan for the proper disposal of this compound, emphasizing established safety protocols and logistical procedures.

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from closely related chromene derivatives, such as Precocene II (6,7-Dimethoxy-2,2-dimethylchromene), provide a strong basis for hazard assessment and disposal planning. The toxicological properties of this compound have not been fully investigated, and it should be handled with care, assuming potential for irritation to the eyes, skin, and respiratory system.

Core Safety and Handling for Disposal

Prior to initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The primary hazards associated with similar compounds necessitate stringent safety measures to prevent exposure.

Table 1: Personal Protective Equipment (PPE) and Handling Precautions

Hazard TypeDescriptionPrimary Precaution
Skin Irritation May cause redness, itching, or inflammation upon contact.Wear chemical-resistant nitrile gloves and a fully buttoned lab coat.
Eye Irritation May cause serious irritation, redness, and discomfort.Wear chemical safety goggles or a face shield.
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.Handle exclusively in a certified chemical fume hood or a well-ventilated area to minimize dust and vapor generation.
Ingestion Hazard May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Standard Operating Procedure for Disposal

Direct chemical neutralization or degradation protocols for this compound are not established in standard laboratory safety literature. Therefore, the only recommended and compliant method of disposal is through a licensed environmental health and safety (EHS) vendor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

The following step-by-step protocol outlines the standard operational procedure for the collection and disposal of this compound waste.

Experimental Protocol: Segregation and Packaging of Chemical Waste

Objective: To safely segregate and package pure this compound and contaminated materials for disposal by a certified hazardous waste contractor.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

  • Designated Hazardous Waste Container: A clearly labeled, sealable container compatible with chemical solids or liquids.

  • Hazardous Waste Labels (provided by your institution's EHS department).

  • Spill Kit: Absorbent materials (e.g., vermiculite (B1170534) or sand), separate waste bag for spill cleanup.

  • Chemical Fume Hood.

Procedure:

  • PPE Confirmation: Before handling the chemical, ensure all required PPE is worn correctly.

  • Waste Segregation:

    • Solid Waste: Collect unused or expired this compound solid in its original container if possible. If transferring, use a clean, dry, chemically compatible container.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, pipette tips, and empty vials that have come into direct contact with the compound must be treated as contaminated solid waste. These items should be collected in a designated, sealed plastic bag or container clearly marked as "Hazardous Waste."

    • Liquid Waste: If the compound is in a solution, it must be collected in a designated, leak-proof liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed. Generally, halogenated and non-halogenated organic solvents should be kept separate.

  • Container Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number if available. List any solvents if it is a liquid waste stream.

    • Indicate the approximate quantity of waste.

    • Fill in the date, laboratory, and responsible researcher's name.

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Disposal Arrangement: Once the container is full or ready for pickup, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Table 2: Spill Cleanup and Decontamination

StepAction
1. Evacuation & Notification Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and notify the laboratory supervisor and EHS.
2. Control & Containment If safe to do so, prevent the spread of the powder or liquid. For solids, avoid creating dust.
3. PPE Don appropriate PPE, including a respirator if significant dust could be generated.
4. Cleanup Gently cover the spill with an absorbent material like vermiculite or sand. Carefully sweep the material into a designated, sealable container. Avoid creating dust. For fine powders, gently wetting the material with a compatible solvent (e.g., water, if appropriate) can help prevent it from becoming airborne.
5. Decontamination Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
6. Waste Disposal Place all contaminated cleaning materials into a sealable bag or container. Label it clearly as "Spill Debris" with the chemical name and dispose of it as hazardous waste through your institution's EHS program.

Disposal Workflow Visualization

The logical flow for proper laboratory chemical waste management is crucial for maintaining a safe and compliant research environment. The following diagram illustrates this workflow.

Caption: Workflow for the safe disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) if available. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethoxy-2,2-dimethylchromene
Reactant of Route 2
Reactant of Route 2
5,7-Dimethoxy-2,2-dimethylchromene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。